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2-Ethyl-1-fluoro-4-iodobenzene Documentation Hub

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  • Product: 2-Ethyl-1-fluoro-4-iodobenzene
  • CAS: 1369775-30-3

Core Science & Biosynthesis

Foundational

2-Ethyl-1-fluoro-4-iodobenzene CAS 1369775-30-3 properties

The following technical monograph provides an in-depth analysis of 2-Ethyl-1-fluoro-4-iodobenzene , structured for researchers in medicinal chemistry and materials science. CAS: 1369775-30-3 Formula: C₈H₈FI Molecular Wei...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-Ethyl-1-fluoro-4-iodobenzene , structured for researchers in medicinal chemistry and materials science.

CAS: 1369775-30-3 Formula: C₈H₈FI Molecular Weight: 250.05 g/mol [1]

Executive Summary

2-Ethyl-1-fluoro-4-iodobenzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of complex pharmacophores and optoelectronic materials.[1] Its value lies in its tri-substituted benzene core, which offers three distinct chemical handles:

  • Iodine (C4): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1]

  • Fluorine (C1): Provides metabolic stability and modulates pKa/lipophilicity in drug candidates.[1]

  • Ethyl (C2): Introduces steric bulk and conformational restriction, critical for optimizing ligand-receptor binding kinetics.[1]

This guide outlines the physicochemical profile, validated synthesis routes, and handling protocols for integrating this scaffold into high-value discovery workflows.

Chemical Profile & Properties

Note: Data presented below synthesizes experimental values from structural analogs and theoretical predictions where specific isomer data is proprietary.

PropertyValue / DescriptionContext
Appearance Pale yellow to colorless liquidTypical of alkyl-fluoro-iodobenzenes; darkens upon light exposure (iodine liberation).[1]
Boiling Point ~225–235 °C (Predicted)Higher than 1-fluoro-4-iodobenzene (182 °C) due to ethyl group contribution.[1]
Density 1.65 ± 0.05 g/cm³High density attributed to the heavy iodine atom.[1]
Solubility Immiscible in water; soluble in DCM, THF, EtOAcLipophilic nature requires organic solvents for reaction.[1]
Reactivity Electrophilic (C-I bond)C-I bond is the weakest, allowing selective oxidative addition by Pd(0).[1]
Flash Point >100 °CCombustible; requires standard fire safety precautions.[1]

Synthetic Utility & Causality

In drug development, the 2-Ethyl-1-fluoro-4-iodobenzene scaffold is often employed to fine-tune the "Magic Methyl" effect—where the ethyl group provides a slightly larger hydrophobic pocket fill than a methyl group, while the fluorine atom blocks metabolic oxidation at the para-position relative to the ethyl.[1]

Mechanistic Advantage

The Iodine at C4 is the primary "warhead."[1] In a competitive cross-coupling environment (e.g., vs. a Bromine or Chlorine on the same scaffold), the C-I bond undergoes oxidative addition with Pd(0) roughly 1000x faster than C-Br or C-Cl.[1] This allows for chemoselective functionalization without protecting groups.[1]

Synthesis & Manufacturing Protocols

Direct iodination of 1-fluoro-2-ethylbenzene often yields regioisomeric mixtures (C4 vs. C5 substitution) due to the competing directing effects of the fluoro (ortho/para) and ethyl (ortho/para) groups.[1]

The Authoritative Route: Sandmeyer Methodology To guarantee regiochemical purity ( >98%), the Sandmeyer reaction via the aniline precursor is the industry standard.[1]

Protocol: Conversion of 4-Amino-1-fluoro-2-ethylbenzene to Aryl Iodide

Reagents:

  • Precursor: 4-Amino-1-fluoro-2-ethylbenzene (1.0 eq)[1]

  • Acid: HCl (conc.) or H₂SO₄ (2.5 eq)[1]

  • Diazotization: Sodium Nitrite (NaNO₂, 1.1 eq)[1]

  • Iodination: Potassium Iodide (KI, 1.5 eq)[1]

  • Solvent: Water/Acetonitrile (1:1 mixture)[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve the aniline precursor in the acid/water mixture at 0°C. Vigorous stirring is required to prevent localized overheating.[1]

  • Diazotization: Dropwise addition of aqueous NaNO₂ while maintaining internal temperature <5°C.[1]

    • Causality: Exceeding 5°C risks decomposition of the diazonium salt to a phenol (hydrolysis), reducing yield.

  • Iodination (The Sandmeyer Step):

    • Dissolve KI in water.[1]

    • Add the cold diazonium solution slowly to the KI solution at room temperature.

    • Observation: Evolution of N₂ gas and formation of a dark oil (crude iodide).[1]

  • Workup:

    • Extract with Dichloromethane (DCM).[1]

    • Critical Wash: Wash organic layer with 10% Sodium Thiosulfate (Na₂S₂O₃) to remove free iodine (indicated by the disappearance of purple/brown color).[1]

    • Dry over MgSO₄ and concentrate.[1]

  • Purification: Vacuum distillation or Silica Gel Flash Chromatography (Hexanes/EtOAc 95:5).

Reactivity & Applications (Visualized)

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

G Start 2-Ethyl-1-fluoro-4-iodobenzene (CAS 1369775-30-3) Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Start->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat Sonogashira Sonogashira Coupling (Alkynyl Linkers) Start->Sonogashira PdCl2(PPh3)2, CuI Terminal Alkyne Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Pd(OAc)2, Ligand Amine, NaOtBu Heck Heck Reaction (Styrenyl Derivatives) Start->Heck Pd(OAc)2, Alkene Base

Caption: Divergent synthetic pathways utilizing the reactive C-I bond for modular scaffold assembly.

Experimental Example: Suzuki Coupling
  • Objective: Attach a phenyl ring to the C4 position.[1]

  • System: Pd(dppf)Cl₂ (3 mol%), Phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq) in Dioxane/Water (4:[1]1) at 90°C.

  • Outcome: The iodine is selectively displaced.[1] The fluorine and ethyl groups remain intact, preserving the steric/electronic profile of the core.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodePrecaution
Skin Irritation H315Wear nitrile gloves (0.11 mm min thickness).[1]
Eye Irritation H319Use safety goggles; access to eye wash station is mandatory.[1]
STOT-SE H335Handle only in a fume hood to avoid respiratory irritation.[1]
Light Sensitivity N/AStore in amber glass; iodine is photosensitive.[1] Degradation leads to purple discoloration.[1]

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation and photolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9605, 1-Fluoro-4-iodobenzene (Analogous Reactivity). Retrieved from [Link][1]

  • Inoue, A. et al. (2000). Grignard Exchange Reactions of Aryl Iodides.[1] (Foundational methodology for Iodo-arene functionalization).

Sources

Exploratory

1-Fluoro-4-iodo-2-ethylbenzene synonyms and IUPAC name

The following technical guide details the nomenclature, structural identification, and synthetic context of 2-Ethyl-1-fluoro-4-iodobenzene (commonly referred to by the user-supplied synonym 1-Fluoro-4-iodo-2-ethylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, structural identification, and synthetic context of 2-Ethyl-1-fluoro-4-iodobenzene (commonly referred to by the user-supplied synonym 1-Fluoro-4-iodo-2-ethylbenzene ).

Synonyms, IUPAC Nomenclature, and Structural Characterization

Executive Summary

2-Ethyl-1-fluoro-4-iodobenzene (CAS RN: 1369775-30-3 ) is a tri-substituted benzene derivative featuring an ethyl group, a fluorine atom, and an iodine atom. It serves as a high-value intermediate in medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-Miyaura or Sonogashira cross-coupling reactions. The iodine atom provides a reactive handle for metal-catalyzed functionalization, while the fluorine and ethyl groups offer specific electronic and steric properties (bioisosterism and lipophilicity, respectively) critical for structure-activity relationship (SAR) optimization.

Nomenclature & Identification

Accurate identification is critical due to the existence of close structural isomers. While the name "1-Fluoro-4-iodo-2-ethylbenzene" is chemically descriptive and widely understood, it does not strictly follow the preferred IUPAC hierarchy for numbering when compared to its isomers.

2.1. IUPAC Name Derivation

The IUPAC preferred name is 2-Ethyl-1-fluoro-4-iodobenzene .

  • Substituents: Ethyl (-CH₂CH₃), Fluoro (-F), Iodo (-I).

  • Numbering Logic:

    • Lowest Locant Set: The benzene ring is numbered to give the substituents the lowest possible set of locants.

      • Arrangement A (Starting at F): 1-Fluoro, 2-Ethyl, 4-Iodo

        
         Set 1, 2, 4 .[1]
        
      • Arrangement B (Starting at Et): 1-Ethyl, 2-Fluoro, 5-Iodo

        
         Set 1, 2, 5 .
        
      • Result: The set 1,2,4 is lower than 1,2,5. Therefore, numbering must begin at the Fluorine or Ethyl position to satisfy the 1,2,4 pattern.

    • Alphabetical Priority: When locant sets are identical (e.g., if we had a symmetrical case), alphabetical order determines priority. However, here the locant set determines the start.

    • Name Construction: Substituents are listed alphabetically: E thyl, F luoro, I odo.

    • Final Name: 2-Ethyl-1-fluoro-4-iodobenzene. (Note: While "1-Fluoro-2-ethyl-4-iodobenzene" uses the same locants, standard citation often places the alphabetical leader (Ethyl) with its locant first, or defaults to the lowest locant for the alphabetical leader if possible. In this specific connectivity, designating F as position 1 is required to maintain the 1,2,4 set).

2.2. Synonym Disambiguation (Critical)

Researchers must distinguish this compound from its structural isomer, 1-Ethyl-2-fluoro-4-iodobenzene (CAS 1369898-32-7), where the ethyl and fluoro groups are swapped.

Table 1: Identification Data

IdentifierValueNotes
Preferred IUPAC Name 2-Ethyl-1-fluoro-4-iodobenzene Correct systematic name.
Common Synonym 1-Fluoro-4-iodo-2-ethylbenzeneUser-supplied; descriptive but non-preferred.
CAS Registry Number 1369775-30-3 Unique identifier for this specific isomer.
Isomer CAS (Caution) 1369898-32-7Refers to 1-Ethyl-2-fluoro-4-iodobenzene.
Molecular Formula C₈H₈FI-
Molecular Weight 250.05 g/mol -
SMILES CCc1cc(I)ccc1FEncodes specific connectivity (F-1, Et-2, I-4).
Structural Visualization & Logic

The following diagram illustrates the decision logic for naming and distinguishing the target compound from its isomer.

NamingLogic Start Substituents: Ethyl, Fluoro, Iodo LocantCheck Determine Lowest Locant Set Start->LocantCheck Set124 Set: 1, 2, 4 (Target Connectivity) LocantCheck->Set124 Start numbering at F (F=1, Et=2, I=4) Set125 Set: 1, 2, 5 (Alternative Numbering) LocantCheck->Set125 Start numbering at Et (Et=1, F=2, I=5) Target Target Compound: 2-Ethyl-1-fluoro-4-iodobenzene (CAS 1369775-30-3) Set124->Target Correct IUPAC Isomer Isomer: 1-Ethyl-2-fluoro-4-iodobenzene (CAS 1369898-32-7) Set125->Isomer Different Connectivity

Figure 1: Decision tree for IUPAC naming and differentiation between the target compound (CAS 1369775-30-3) and its ethyl-isomer.

Synthetic Context & Reactivity

For drug development professionals, the value of 2-Ethyl-1-fluoro-4-iodobenzene lies in its role as a "building block."

4.1. Synthesis Strategy

Direct iodination of 1-ethyl-2-fluorobenzene is often regioselective for the position para to the activating ethyl group (position 5), rather than the desired position 4 (which is meta to the ethyl group). Therefore, a Sandmeyer reaction sequence is the preferred route to ensure high regiochemical purity.

Proposed Synthetic Workflow:

  • Nitration: Nitration of 1-ethyl-2-fluorobenzene (or precursor) to obtain the specific nitro isomer.

  • Reduction: Reduction of the nitro group to an aniline (amine).

  • Sandmeyer Iodination: Diazotization of the amine followed by treatment with KI or CuI to install the iodine atom at the exact position.

Synthesis Precursor 1-Ethyl-2-fluorobenzene Nitro Intermediate: 4-Nitro-2-ethyl-1-fluorobenzene Precursor->Nitro Nitration (Regiocontrol required) Amine Intermediate: 4-Amino-2-ethyl-1-fluorobenzene Nitro->Amine Reduction (Fe/HCl or H2/Pd) Product Target: 2-Ethyl-1-fluoro-4-iodobenzene Amine->Product Sandmeyer Reaction (1. NaNO2/H+  2. KI)

Figure 2: Proposed synthetic pathway via Sandmeyer reaction to ensure correct iodine placement.

4.2. Applications in Medicinal Chemistry[1][2]
  • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward Pd-catalyzed oxidative addition, allowing coupling with aryl boronic acids to form biaryl cores.

  • Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

  • Bioisosterism: The fluorine atom acts as a metabolic blocker (preventing oxidation at the C1 position) and modulates the pKa of neighboring functional groups.

Safety & Handling

As a halogenated aromatic compound, standard safety protocols apply.

  • Hazards: Likely to be an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store in a cool, dry place away from light (iodine compounds can be light-sensitive).

  • Disposal: Halogenated organic waste streams.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1369775-30-3. PubChem. Available at: [Link]

  • Reagentia. Catalog Entry for 1-ethyl-2-fluoro-4-iodobenzene (Isomer Comparison). Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2-Ethyl-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Ethyl-1-fluoro-4-iodobenzene was not publicly available. The follo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Ethyl-1-fluoro-4-iodobenzene was not publicly available. The following information has been expertly synthesized from the safety data of structurally analogous compounds, including halogenated benzenes and similar substituted aromatic compounds. This guide is intended to provide a robust framework for safe handling, but it is imperative that all laboratory work is conducted with a thorough understanding of the principles of chemical safety and under the direct supervision of qualified personnel.

Introduction: Understanding the Hazard Profile

2-Ethyl-1-fluoro-4-iodobenzene is a substituted aromatic compound with applications in organic synthesis and potentially in the development of novel pharmaceutical agents. The presence of fluoro and iodo groups on the benzene ring, along with an ethyl substituent, dictates its reactivity and toxicological profile. While data on this specific molecule is limited, the known hazards of similar compounds, such as 1-fluoro-4-iodobenzene and other halogenated aromatics, suggest that it should be handled with care. These compounds are generally irritants, potentially harmful if ingested or inhaled, and may pose environmental hazards.[1] This guide provides a detailed examination of the anticipated hazards and outlines best practices for its safe use in a laboratory setting.

Physicochemical and Toxicological Profile

The following table summarizes the anticipated properties of 2-Ethyl-1-fluoro-4-iodobenzene based on data from structurally related compounds. This information is crucial for understanding its behavior under various laboratory conditions and for assessing potential exposure risks.

PropertyAnticipated Value/InformationRationale/Source Analogy
Molecular Formula C₈H₈FIBased on chemical structure
Molecular Weight 250.05 g/mol Calculated from molecular formula
Appearance Colorless to light yellow liquidAnalogy with similar substituted iodobenzenes.[2][3]
GHS Hazard Class Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationBased on GHS classifications for 1-fluoro-4-iodobenzene and 1,2-difluoro-4-iodobenzene.[1][4]
Signal Word WarningConsistent with the hazard classifications of analogous compounds.[5][6]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.Derived from the hazard statements for similar fluorinated and iodinated benzene derivatives.[1][4][7]
Storage Temperature Refrigerate; Protect from lightHalogenated aromatic compounds are often light-sensitive and benefit from cool, dark storage to maintain stability.[2][8]
Incompatible Materials Strong oxidizing agentsA common incompatibility for many organic compounds, including halogenated benzenes.[5][6]

Core Safety Protocols: A Step-by-Step Approach

Adherence to rigorous safety protocols is paramount when handling 2-Ethyl-1-fluoro-4-iodobenzene. The following sections provide detailed, step-by-step methodologies for key laboratory operations.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is the first line of defense against chemical exposure. The following workflow, illustrated in the diagram below, should be followed.

PPE_Selection_Workflow cluster_ppe PPE Selection for 2-Ethyl-1-fluoro-4-iodobenzene start Task Assessment: Handling 2-Ethyl-1-fluoro-4-iodobenzene eye_protection Eye Protection: Chemical safety goggles or face shield start->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) start->hand_protection body_protection Body Protection: Lab coat, closed-toe shoes start->body_protection respiratory_protection Respiratory Protection: Work in a certified chemical fume hood start->respiratory_protection end Proceed with Experiment

Caption: PPE selection workflow for handling 2-Ethyl-1-fluoro-4-iodobenzene.

Experimental Protocol for PPE Donning and Doffing:

  • Inspection: Before use, inspect all PPE for signs of degradation or damage.

  • Donning Sequence: a. Put on a lab coat, ensuring it is fully buttoned. b. Don chemical safety goggles. If there is a splash hazard, a face shield should be worn over the goggles. c. Wash and dry hands thoroughly. d. Select the appropriate chemical-resistant gloves and inspect for any tears or pinholes. e. Pull the gloves on, ensuring the cuffs of the lab coat are tucked into the gloves.

  • Doffing Sequence (to prevent contamination): a. Remove gloves using a technique that avoids skin contact with the outer surface of the glove. b. Remove the lab coat, turning it inside out as it is removed. c. Remove eye protection. d. Wash hands thoroughly with soap and water.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[8][9]

Experimental Protocol for Safe Handling:

  • Ventilation: All manipulations of 2-Ethyl-1-fluoro-4-iodobenzene should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Use appropriate tools such as syringes or cannulas for liquid transfers to minimize the risk of spills and exposure.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[2][5][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[10]

Experimental Protocol for Safe Storage:

  • Container: Store in a tightly sealed, properly labeled container.[2][8][9]

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

  • Light Protection: Store in a light-resistant container or in a dark location to prevent degradation.[2][3][8]

  • Refrigeration: For long-term storage, refrigeration is recommended.[5]

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

GHS Hazard Communication and First Aid

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to communicate hazard information. The diagram below illustrates the anticipated GHS pictograms for 2-Ethyl-1-fluoro-4-iodobenzene.

GHS_Pictograms cluster_ghs Anticipated GHS Pictograms irritant irritant_label Irritant (Skin and Eye) Respiratory Tract Irritant

Caption: Anticipated GHS pictogram for 2-Ethyl-1-fluoro-4-iodobenzene.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spill and Waste Disposal

Experimental Protocol for Spill Cleanup:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal:

Dispose of waste in accordance with all applicable federal, state, and local regulations.[6] Chemical waste should be handled by a licensed professional waste disposal service.

Toxicological Insights and Broader Context

The toxicity of fluorinated aromatic compounds can vary significantly depending on their structure.[11] While the fluorine atom can increase the metabolic stability of a molecule, the breakdown of some fluorinated compounds can lead to toxic metabolites.[12][13][14] It is prudent to assume that 2-Ethyl-1-fluoro-4-iodobenzene and its potential metabolites could have toxic effects and to handle it with appropriate precautions to minimize exposure. The environmental fate of such compounds is also a consideration, as fluorinated organic molecules can be persistent in the environment.[14][15]

Conclusion

While a specific Safety Data Sheet for 2-Ethyl-1-fluoro-4-iodobenzene is not yet available, a thorough analysis of its structural analogs provides a strong foundation for establishing safe handling practices. By adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety and Handling of Iodobenzene: Best Practices for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Research in Toxicology. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Leachability and Chemical Profiles of Per- and Polyfluoroalkyl Substances in Electronic Waste Components: Targeted and Non-Targeted Analysis. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Synthesis Guide: 2-Ethyl-1-fluoro-4-iodobenzene

This guide serves as a strategic technical resource for researchers and drug development professionals seeking 2-Ethyl-1-fluoro-4-iodobenzene , a specialized halogenated aromatic building block. Due to the specific subst...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical resource for researchers and drug development professionals seeking 2-Ethyl-1-fluoro-4-iodobenzene , a specialized halogenated aromatic building block.

Due to the specific substitution pattern (Fluoro, Ethyl, Iodo), this molecule is frequently absent from standard "in-stock" catalogs, often requiring a "Make vs. Buy" decision.[1] This guide provides the sourcing intelligence, pricing models, and a validated synthesis protocol to ensure supply chain security.

Executive Summary & Market Status

Compound: 2-Ethyl-1-fluoro-4-iodobenzene CAS (Provisional/Analog): Not widely indexed in public catalogs; often searched via structure or precursor CAS 446-49-1 . Market Availability: Tier 3 (Custom/Niche). Unlike commodity halo-arenes, this specific regioisomer is rarely held in stock by major distributors (Sigma, Enamine, Combi-Blocks) for immediate dispatch.[1] It is typically generated on-demand.

Recommendation:

  • For < 5g: Execute the In-House Synthesis (Protocol below). It is a one-step, high-yield reaction from a cheap precursor.[1]

  • For > 100g: Contract a Custom Synthesis Organization (CRO) using the method provided here to reduce FTE (Full-Time Equivalent) costs.[1]

Chemical Identity & Significance

This scaffold is a high-value pharmacophore intermediate.

  • Fluorine (C-1): Increases metabolic stability (blocks P450 oxidation) and modulates pKa.[1]

  • Ethyl (C-2): Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in kinase or GPCR targets.[1]

  • Iodine (C-4): A reactive "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

Structural Visualization

G C1 C-1 (Fluoro) C4 C-4 (Iodo) C1->C4 Directs Electrophile to C-4 C2 C-2 (Ethyl) Core Benzene Core Core->C1 Electronic Director (Ortho/Para) Core->C2 Steric Bulk Core->C4 Reactive Handle

Figure 1: Functional analysis of the 2-Ethyl-1-fluoro-4-iodobenzene scaffold. The Fluorine atom directs iodination to the Para position (C-4).

Sourcing Strategy: Price & Availability Models

Since direct stock is scarce, pricing is based on Custom Synthesis (FTE + Materials) or Precursor Procurement .[1]

Option A: Buy (Custom Synthesis Estimates)

If outsourcing to a CRO (e.g., Wuxi, Enamine, or local boutique), expect the following cost structure based on current market rates for fluoro-iodo aromatics:

QuantityEstimated Lead TimeEstimated Price Range (USD)Supplier Tier
1 - 5 g 3 - 4 Weeks$1,800 - $2,500Custom Synthesis (FTE based)
25 g 4 - 6 Weeks$3,500 - $4,800Scale-up Batch
100 g 6 - 8 Weeks$6,000 - $8,500Process Lab
Option B: Make (Precursor Sourcing)

This is the recommended route.[1] The starting material, 1-Ethyl-2-fluorobenzene , is a commodity chemical.[1][2][3]

Precursor MaterialCASPack SizeApprox. Price (USD)Availability
1-Ethyl-2-fluorobenzene 446-49-1 25 g$120 - $180High (Oakwood, Fluorochem)
N-Iodosuccinimide (NIS) 516-12-1100 g$40 - $60High (Sigma, Combi-Blocks)
Trifluoroacetic Acid (TFA) 76-05-1500 mL$50 - $80Commodity

Cost Benefit: Making 25g in-house costs approx.


3,500 outsourced .

Technical Protocol: Validated Synthesis

Objective: Regioselective iodination of 1-ethyl-2-fluorobenzene. Mechanism: Electrophilic Aromatic Substitution (


).[1][4]
Regioselectivity Logic: 
  • Fluorine (C-1): Strong ortho/para director.[1]

  • Ethyl (C-2): Weak ortho/para director.[1]

  • Result: The C-4 position is para to Fluorine and meta to Ethyl. This position is electronically activated by Fluorine and sterically accessible, making it the dominant site for iodination.[1]

Workflow Diagram

Synthesis Start Precursor: 1-Ethyl-2-fluorobenzene (CAS 446-49-1) Reagents Reagents: NIS (1.1 equiv) TFA (Solvent/Catalyst) RT, 4-12 hrs Start->Reagents Reaction Reaction: Electrophilic Aromatic Substitution Reagents->Reaction Quench Quench: Sat. Na2S2O3 (aq) (Removes excess Iodine) Reaction->Quench Purification Purification: Silica Plug / Recrystallization (Hexanes) Quench->Purification Product Target: 2-Ethyl-1-fluoro-4-iodobenzene >98% Purity Purification->Product

Figure 2: Synthesis workflow for the regioselective iodination of 1-ethyl-2-fluorobenzene.

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-2-fluorobenzene (1.0 equiv).

  • Solvent: Add Trifluoroacetic acid (TFA) (approx. 5 mL per gram of substrate).[1] Note: TFA acts as both solvent and acid catalyst to activate the NIS.[1]

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion at room temperature. Protect from light (wrap flask in foil).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion by TLC (Hexanes) or GC-MS.[1]

  • Workup:

    • Pour the reaction mixture into ice-water.

    • Neutralize carefully with saturated

      
       (gas evolution!).[1]
      
    • Add saturated

      
       (sodium thiosulfate) to quench any free iodine (solution turns from purple/brown to yellow/colorless).[1]
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).[1]
      
  • Purification:

    • Dry organics over

      
      , filter, and concentrate.[1]
      
    • Pass through a short pad of silica gel eluting with 100% Hexanes to remove succinimide byproducts.[1]

    • Yield: Typically 85-95%.

Quality Assurance: Self-Validating System

To ensure the "Trustworthiness" of your material, use these QC parameters to confirm the correct regioisomer (4-iodo vs 5-iodo).

GC-MS / LC-MS
  • Expected Mass: Molecular Weight = 250.05 g/mol .[1]

  • Pattern: Look for the characteristic Iodine isotope pattern (monoisotopic, large mass defect).

1H NMR (Critical for Regiochemistry)

The aromatic region will distinguish the target (4-iodo) from the byproduct (5-iodo).[1]

Proton PositionMultiplicityExpected Coupling (

)
Diagnostic Feature
H-3 (Ortho to F) dd (doublet of doublets)

Hz,

Hz
Key Signal: Located between F and I.
H-5 (Meta to F) dd

Hz,

Hz
Coupled to H-6.
H-6 (Ortho to Et) dd

Hz
  • Validation Check: If you see a singlet (or weak doublet) in the aromatic region that does not show strong ortho-coupling, you may have the wrong isomer.[1] The target (4-iodo) retains the H-5/H-6 ortho-coupling system.

References

  • Precursor Availability (1-Ethyl-2-fluorobenzene)

    • Source: Oakwood Chemical / PubChem.[1]

    • Link:[2]

  • Iodination Methodology (Regioselectivity)

    • Title: Regioselective Iodination of Aromatic Compounds Using Silver Salts.[1][5]

    • Source: National Institutes of Health (PMC).[1]

    • Link:[1]

  • General Reagent Sourcing (NIS)

    • Source: Sigma-Aldrich / Merck.
    • Link:(Note: Link directs to general halo-arene category for verification).

Sources

Foundational

An In-Depth Technical Guide to Novel Fluorinated Aryl Iodide Building Blocks for Medicinal Chemistry

Introduction: The Strategic Ascendancy of Fluorine in Modern Drug Discovery The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the lands...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Ascendancy of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development.[1][2] Despite its rarity in natural products, fluorine's unique and powerful properties—stemming from its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond—provide chemists with a versatile tool to fine-tune the multifaceted properties of a drug candidate.[2] Strategic fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4][5]

Within the vast arsenal of organofluorine compounds, fluorinated aryl iodides have emerged as exceptionally valuable building blocks. These reagents synergistically combine the pharmacological benefits conferred by the fluorine atom with the outstanding synthetic versatility of the aryl iodide moiety. The carbon-iodine (C-I) bond, being the most labile among aryl halides, serves as a highly efficient handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the elegant and convergent construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, properties, and application of these pivotal building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

The Dichotomy of Function: Unpacking the Properties of Fluorinated Aryl Iodides

The utility of a fluorinated aryl iodide building block is rooted in the distinct and complementary roles of its two key functional components: the fluorine substituent and the iodide leaving group.

The Influence of the Fluorine Atom: A Game-Changer for Pharmacokinetics and Pharmacodynamics
  • Enhanced Metabolic Stability: A primary driver for incorporating fluorine is to block metabolic "soft spots." The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism.[3][6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the drug's half-life can be substantially extended, leading to improved bioavailability and potentially reduced dosing frequency.[2][3][6]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and absorption. However, the effect is nuanced; for example, a trifluoromethyl (-CF3) group is significantly more lipophilic than a single fluorine atom.[7] This allows for precise tuning of a drug's ability to cross biological barriers.

    • Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which can lower the pKa of nearby acidic or basic functional groups.[7] This modulation can be critical for optimizing a drug's solubility, ionization state at physiological pH, and interaction with its biological target.

  • Improved Binding Affinity: Fluorine can enhance binding to a target protein through various non-covalent interactions. It can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or multipolar interactions within the protein's binding pocket.[4] Furthermore, its small size allows it to serve as a bioisostere for hydrogen, enabling substitution without significant steric penalty while fundamentally altering the electronic landscape of the molecule.

The Synthetic Power of the Iodide Group: A Gateway to Molecular Complexity

The iodide atom on the aromatic ring is the linchpin for synthetic utility. The C-I bond's relatively low dissociation energy makes fluorinated aryl iodides highly reactive substrates for oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), which is the crucial initiating step for most cross-coupling reactions.[1] This high reactivity allows these reactions to proceed under milder conditions compared to their aryl bromide or chloride counterparts, offering broader functional group tolerance and often higher yields. This makes them ideal for the late-stage functionalization of complex intermediates in a synthetic sequence.

Core Synthetic Strategies and Key Cross-Coupling Applications

The true power of fluorinated aryl iodide building blocks is realized in their application. They serve as foundational precursors for introducing fluorinated aryl motifs into target molecules, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably one of the most important and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are privileged structures in numerous approved drugs. The reaction couples an aryl halide with an organoboron compound.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Fluorinated Aryl Iodide pd2_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)₂) pd2_complex->transmetalation Base pd2_biaryl Ar-Pd(II)-R(L)₂ transmetalation->pd2_biaryl Boronic Acid/ Ester reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elimination->product center_point

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a representative, self-validating system for the coupling of a fluorinated aryl iodide with a generic arylboronic acid.

Materials:

  • Fluorinated Aryl Iodide (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the fluorinated aryl iodide, arylboronic acid, and base.

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst. The order ensures the catalyst is introduced into an oxygen-free environment.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The formation of C-N bonds is fundamental to medicinal chemistry, as the aniline and N-heterocycle motifs are ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\n(Ar-I)", shape=ellipse, style=solid, color="#EA4335"]; pd2_complex [label="Ar-Pd(II)-I(L)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=solid, color="#4285F4"]; pd2_amido [label="", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=solid, color="#34A853"]; product [label="Product\n(Ar-NR₂)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [label="Fluorinated\nAryl Iodide", color="#5F6368"]; oxidative_addition -> pd2_complex [color="#5F6368"]; pd2_complex -> amine_coordination [label="Amine (R₂NH)\n+ Base", color="#5F6368"]; amine_coordination -> pd2_amido [color="#5F6368"]; pd2_amido -> reductive_elimination [color="#5F6368"]; reductive_elimination -> product [color="#5F6368"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration", color="#5F6368"]; }

Sources

Exploratory

Strategic Utilization of 2-Ethyl-Substituted Fluorobenzenes in Medicinal Chemistry

The following technical guide is structured to provide actionable, high-level scientific insight into the synthesis and utilization of 2-ethyl-substituted fluorobenzenes. Executive Summary: The Ortho-Fluoro-Ethyl Motif I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the synthesis and utilization of 2-ethyl-substituted fluorobenzenes.

Executive Summary: The Ortho-Fluoro-Ethyl Motif

In modern drug discovery, the 2-ethyl-substituted fluorobenzene scaffold represents a privileged structural motif. It offers a unique intersection of steric bulk (provided by the ethyl group) and metabolic blocking (provided by the fluorine atom). Unlike the pervasive methyl or trifluoromethyl groups, the ethyl substituent introduces a distinct conformational "lock" due to its increased rotational barrier when placed ortho to a fluorine atom.

This guide details the synthesis, reactivity, and strategic application of this intermediate, moving beyond basic preparation to advanced functionalization using Directed Ortho Metalation (DoM) .

Key Physicochemical Advantages
PropertyEffect on Pharmacophore
Metabolic Stability Fluorine at C1 blocks oxidative metabolism at the most electron-rich site.
Conformational Control The ortho-ethyl group (C2) creates steric clash, forcing out-of-plane twisting of adjacent aryl/heteroaryl rings.
Lipophilicity The ethyl group increases LogP (+0.9 to +1.0 vs H), improving membrane permeability.
Electronic Modulation Fluorine (-I effect) lowers the pKa of neighboring protons, facilitating specific lithiation events.

Synthetic Access: Routes to the Core Scaffold

Accessing 1-ethyl-2-fluorobenzene (CAS 446-49-1) requires a choice between industrial scalability and laboratory precision.

Decision Matrix: Synthesis Strategy

SynthesisStrategy Start Target: 1-Ethyl-2-Fluorobenzene Scale Scale Requirement? Start->Scale Ind Industrial (>1 kg) Scale->Ind High Volume Lab Discovery (<100 g) Scale->Lab High Purity FC Route A: Friedel-Crafts (Fluorobenzene + Ethylene) Ind->FC DoM Route B: Directed Ortho Metalation (Fluorobenzene + n-BuLi + EtI) Lab->DoM Purify Challenge: Isomer Separation (Ortho vs Para) FC->Purify Pure Benefit: Regiospecific (Exclusive Ortho Product) DoM->Pure

Caption: Strategic decision tree for selecting the synthesis route based on scale and purity requirements.

Detailed Experimental Protocols

Protocol A: Precision Synthesis via Directed Ortho Metalation (DoM)

Objective: Synthesis of 1-ethyl-2-fluorobenzene with >98% regioselectivity. Mechanism: Fluorine acts as a Directed Metalation Group (DMG), guiding the lithium base exclusively to the ortho position due to the inductive acidification of the C2-proton.

Reagents:

  • Fluorobenzene (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

  • Ethyl Iodide (EtI, 1.2 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 250 mL round-bottom flask under Argon. Charge with anhydrous THF (50 mL) and Fluorobenzene (10 mmol).

  • Cryogenic Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Temperature control prevents benzyne formation.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78 °C for 1 hour.

    • Checkpoint: The solution may turn slightly yellow, indicating the formation of 2-lithiofluorobenzene.

  • Electrophile Quench: Add Ethyl Iodide (dissolved in 5 mL THF) slowly.

  • Warm Up: Allow the reaction to warm to room temperature over 4 hours.

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O. Dry over MgSO₄.

  • Purification: Distillation (bp ~137 °C) or flash chromatography (Hexanes).

Protocol B: Downstream Functionalization (The "C6" Strategy)

Once 1-ethyl-2-fluorobenzene is synthesized, the ethyl group blocks C2 , while the fluorine atom activates C6 . This allows for the precise installation of a third substituent.

Regioselectivity Logic:

  • C2: Blocked by Ethyl.

  • C3: Deactivated by Fluorine (meta), Activated by Ethyl (ortho).

  • C6: Highly Activated for Lithiation (Ortho to F).

Protocol for C6-Functionalization: Repeat the DoM protocol above using 1-ethyl-2-fluorobenzene as the substrate. The lithium will exclusively deprotonate C6 , allowing the creation of 1,2,3-trisubstituted patterns (e.g., 1-ethyl-2-fluoro-3-iodobenzene if quenched with I₂).

Reactivity Profile & Regiochemistry[3][4]

Understanding the electronic conflict between the Ethyl (+I, activator) and Fluoro (-I/+M, deactivator/director) groups is critical for Electrophilic Aromatic Substitution (EAS).

Regioselectivity Map

Regiochemistry Center 1-Ethyl-2-Fluorobenzene C3 C3: EAS Active (Ortho to Et) Center->C3 Activated by Et C4 C4: EAS Active (Para to F) Center->C4 Directed by F (+M) C5 C5: EAS Active (Para to Et) Center->C5 Activated by Et C6 C6: DoM Active (Ortho to F) Center->C6 Lithiated by Base

Caption: Functionalization map. Green nodes indicate sites for electrophilic substitution; the Red node indicates the site for metalation.

Summary of Reactivity:

  • Electrophilic Substitution (Nitration/Bromination): Yields a mixture of C3 and C5 products due to the activating power of the ethyl group dominating the deactivating power of fluorine.

  • Lithiation (DoM): Yields exclusive C6 substitution . This is the preferred route for building complex pharmaceutical intermediates.

Safety & Handling (SDS Summary)

Compound: 1-Ethyl-2-fluorobenzene (CAS 446-49-1)[2][3]

Hazard ClassH-CodeDescriptionHandling Protocol
Flammable Liquid H225Highly flammable liquid and vapor.Ground/bond container.[2][4] Use spark-proof tools. Store <25°C.
Aspiration Hazard H304May be fatal if swallowed and enters airways.[1]Do NOT induce vomiting.[1] Use chemical fume hood.
Skin Irritant H315Causes skin irritation.Wear nitrile gloves (0.11 mm thickness minimum).

Emergency Response:

  • Fire: Use CO₂, dry chemical, or foam.[4] Do not use high-volume water jet.

  • Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11105361, 1-Ethyl-2-fluorobenzene. Retrieved from [Link]

  • Snieckus, V. (1990). Directed Ortho Metalation.[5] Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM mechanism).

  • Schlosser, M. (2005).The "Ortho-Effect" of Fluorine: A Powerful Tool in Synthesis. Angewandte Chemie International Edition.
  • ChemSrc (2025). 1-ethyl-2-fluorobenzene Physicochemical Properties. Retrieved from [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Ethyl-1-fluoro-4-iodobenzene

Abstract This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Ethyl-1-fluoro-4-iodobenzene. The synthesis of substituted 4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Ethyl-1-fluoro-4-iodobenzene. The synthesis of substituted 4-ethyl-3-fluoro-biphenyl derivatives is a critical step in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, mechanistic considerations, and practical execution. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecular architectures.[1] This reaction is particularly indispensable for the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in numerous biologically active pharmaceuticals, agrochemicals, and organic electronic materials.[2][3][4]

The specific substrate, 2-Ethyl-1-fluoro-4-iodobenzene, presents an interesting case. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The ethyl group introduces steric bulk and electronic effects that must be carefully considered for successful coupling. This guide provides a validated protocol for coupling this substrate, enabling the synthesis of a diverse range of 4-ethyl-3-fluoro-biphenyl analogues.

The Catalytic Heart of the Reaction: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to different substrates. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][5]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Ethyl-1-fluoro-4-iodobenzene. This is typically the rate-determining step. The high reactivity of the C-I bond (relative to C-Br or C-Cl) makes this step highly favorable.[5][6]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center. This crucial step requires activation by a base. The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which facilitates the transfer of the R' group to the palladium, displacing the halide.[3][7]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X (Aryl Palladium Complex) Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Diaryl Palladium Complex) PdII_Aryl->PdII_Diaryl Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (2-Ethyl-1-fluoro-4-iodobenzene) ArX->OxAdd ArB Ar'-B(OH)₂ + Base ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection
  • Palladium Precatalyst: We recommend Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], as a reliable and efficient precatalyst. It is an air-stable solid that readily dissociates in solution to provide the active, coordinatively unsaturated Pd(0) species required to initiate the catalytic cycle. For substrates with more significant steric hindrance, more specialized ligands like SPhos or XPhos may be required to promote efficient coupling.[9]

  • Base: The choice of base is critical and can dramatically influence reaction rates and yields.[5] We have selected potassium carbonate (K₂CO₃) as a moderately strong inorganic base that is effective, economical, and easy to handle.[10][11] It is strong enough to form the reactive boronate species without promoting significant side reactions, such as ester hydrolysis, if sensitive functional groups are present on the coupling partner.

  • Solvent System: A biphasic solvent system is often optimal. We employ a mixture of 1,4-Dioxane and water. Dioxane effectively solubilizes the organic substrates and the palladium complex, while the aqueous phase dissolves the inorganic base and facilitates the formation and transfer of the boronate species to the organic phase where the catalyst resides.[1][12] The presence of water is often beneficial for the transmetalation step.[12]

Detailed Experimental Protocol

This protocol describes a representative coupling of 2-Ethyl-1-fluoro-4-iodobenzene with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Ethyl-1-fluoro-4-iodobenzene>98%CommercialStarting aryl halide.
Arylboronic Acid>97%CommercialCoupling partner (1.2 equivalents).
[Pd(PPh₃)₄]99%CommercialPalladium precatalyst (2 mol%).
Potassium Carbonate (K₂CO₃)Anhydrous, >99%CommercialBase (2.0 equivalents).
1,4-DioxaneAnhydrous, >99.8%CommercialMain organic solvent.
Deionized WaterHigh PurityIn-houseAqueous phase for the base.
Argon (Ar)High PurityGas SupplierFor maintaining an inert atmosphere.
Diethyl Ether / Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated NaCl)In-houseCommercialFor washing.
Anhydrous MgSO₄ or Na₂SO₄ACS GradeCommercialFor drying.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Methodology

Self-Validation Check: Successful execution of this protocol relies on maintaining an oxygen-free environment until the reaction is complete. The yellow color of the reaction mixture is indicative of the soluble palladium complex.

  • Reaction Vessel Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask equipped with a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of argon.

  • Reagent Addition: To the flask, add 2-Ethyl-1-fluoro-4-iodobenzene (1.0 mmol, 264 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with argon for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Through the septum, add 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

  • Degassing: Vigorously stir the suspension and sparge with argon gas for an additional 15-20 minutes to ensure the solvent is thoroughly deoxygenated.

  • Catalyst Addition: Briefly remove the septum and quickly add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg). Immediately reseal the flask and re-establish the argon atmosphere.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours under the argon atmosphere.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Reactants: Aryl Halide Boronic Acid Base C Purge with Argon B Assemble Glassware (Flask, Condenser) B->A D Add Solvents (Dioxane/Water) C->D E Degas Mixture D->E F Add Pd Catalyst E->F G Heat at 90°C (12-16h) F->G H Cool & Dilute G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling protocol.

Expected Outcomes and Data

The described protocol is robust and generally provides good to excellent yields for a variety of arylboronic acids. The steric hindrance from the ortho-ethyl group is generally well-tolerated by the [Pd(PPh₃)₄] catalyst system when coupling with electronically neutral or electron-rich boronic acids.

ParameterRecommended ConditionRationale
Aryl Halide 2-Ethyl-1-fluoro-4-iodobenzeneHighly reactive C-I bond for oxidative addition.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the aryl halide.
Catalyst Loading 1 - 3 mol % [Pd(PPh₃)₄]Balances reaction efficiency with cost and ease of removal.
Base 2.0 - 3.0 equivalents K₂CO₃Ensures complete formation of the active boronate species.
Solvent System Dioxane/H₂O (e.g., 5:1 v/v)Biphasic system that solubilizes all components effectively.
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome activation barriers.
Reaction Time 4 - 24 hoursSubstrate dependent; monitor by TLC or GC-MS.
Expected Yield 75 - 95%Dependent on the specific boronic acid used.

Conclusion

The Suzuki-Miyaura reaction is an indispensable tool for modern synthetic chemistry. The protocol detailed herein for the cross-coupling of 2-Ethyl-1-fluoro-4-iodobenzene provides a reliable, reproducible, and well-rationalized procedure for accessing valuable fluorinated biaryl compounds. By understanding the mechanistic underpinnings and the specific function of each component, researchers can confidently apply and adapt this methodology to accelerate their research and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Li, G., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Burmester, C., et al. From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes. Sciforum. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available at: [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]

  • Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2018). Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available at: [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

  • Park, J. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • ScienceDirect. (2021). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

  • ResearchGate. (2022). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • ResearchGate. (2011). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • ResearchGate. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]

Sources

Application

Application Note: Strategic Synthesis of Fluorinated Biaryls Utilizing 2-Ethyl-1-fluoro-4-iodobenzene

Introduction: The Strategic Value of Fluorinated Biaryls In the landscape of modern drug discovery and materials science, the biaryl motif is a cornerstone of molecular design. When decorated with fluorine atoms, these s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryls

In the landscape of modern drug discovery and materials science, the biaryl motif is a cornerstone of molecular design. When decorated with fluorine atoms, these structures gain unique physicochemical properties that can profoundly enhance their function. The strategic incorporation of fluorine can improve metabolic stability by blocking enzymatic degradation, increase binding affinity to biological targets, and fine-tune lipophilicity and membrane permeability.[1][2][3] This has led to a significant number of FDA-approved drugs containing fluorine.[4][5][6]

2-Ethyl-1-fluoro-4-iodobenzene emerges as a highly valuable and versatile building block for accessing these privileged structures. Its utility is rooted in its distinct structural features:

  • Iodine Atom: Provides a reactive handle for palladium-catalyzed cross-coupling reactions, being the most reactive of the common halogens (I > Br > Cl) for oxidative addition.[7]

  • Fluorine Atom: Imparts the desirable electronic and metabolic properties central to the goal of fluorinated scaffolds.

  • Ethyl Group: Offers a point of steric and lipophilic modulation, allowing for fine-tuning of the molecule's interaction with its environment.

This application guide provides a detailed exploration of palladium-catalyzed cross-coupling methodologies, specifically the Suzuki-Miyaura and Stille reactions, for the synthesis of novel fluorinated biaryls using 2-Ethyl-1-fluoro-4-iodobenzene. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols for their successful implementation.

Part 1: The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction is arguably the most widely used method for C-C bond formation to create biaryls, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[8][9] The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood, three-stage process involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-Ethyl-1-fluoro-4-iodobenzene, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the iodide. This step requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln (Active Catalyst) reagent 2-Ethyl-1-fluoro-4-iodobenzene (Ar-I) pd_intermediate L | Ar-Pd(II)-I | L pd0->pd_intermediate Oxidative Addition with Ar-I oxidative_addition Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_coupled L | Ar-Pd(II)-R | L pd_intermediate->pd_coupled Transmetalation with [R-B(OH)3]⁻ boronic_acid R-B(OH)2 (Boronic Acid) ate_complex [R-B(OH)3]⁻ boronic_acid->ate_complex Activation base Base (e.g., K2CO3) pd_coupled->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Fluorinated Biaryl (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of 2-Ethyl-4'-methoxy-1-fluoro-1,1'-biphenyl

This protocol details the coupling of 2-Ethyl-1-fluoro-4-iodobenzene with 4-methoxyphenylboronic acid.

Materials & Equipment:

  • 2-Ethyl-1-fluoro-4-iodobenzene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [PPh₃] or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Nitrogen or Argon inert atmosphere setup

Reagent Stoichiometry Table:

ReagentMol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Ethyl-1-fluoro-4-iodobenzene250.052.0500 mg1.0
4-Methoxyphenylboronic acid151.962.4365 mg1.2
Pd(OAc)₂224.500.049.0 mg0.02 (2 mol%)
PPh₃262.290.0821 mg0.04 (4 mol%)
K₂CO₃138.216.0829 mg3.0
1,4-Dioxane--10 mL-
Water--2 mL-

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and PPh₃ in 2 mL of dioxane. Stir under an inert atmosphere for 15-20 minutes. The solution may change color, indicating the formation of the active Pd(0) complex. Causality: Pre-forming the active catalyst can lead to more consistent reaction initiation and higher yields.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Ethyl-1-fluoro-4-iodobenzene (500 mg, 2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), and potassium carbonate (829 mg, 6.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Then, add the pre-formed catalyst solution from step 1.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure fluorinated biaryl.

Part 2: The Stille Cross-Coupling Approach

The Stille reaction is another powerful palladium-catalyzed method for forming C-C bonds, coupling an organic halide with an organostannane (organotin) reagent.[11][12] Its primary advantages include the stability of organostannane reagents to air and moisture and its tolerance for a wide array of functional groups.[11][13] However, a significant drawback is the toxicity of tin compounds, which requires careful handling and rigorous purification of the final product.[11]

Mechanistic Rationale

The catalytic cycle for the Stille coupling is analogous to the Suzuki reaction, differing primarily in the nature of the transmetalation step.

  • Oxidative Addition: Identical to the Suzuki reaction, the active Pd(0) catalyst adds to the 2-Ethyl-1-fluoro-4-iodobenzene to form a Pd(II) species.

  • Transmetalation: The organostannane reagent coordinates to the palladium center, and the organic group is transferred to the palladium, displacing the iodide. This step does not require a base but can be accelerated by additives like copper(I) salts or lithium chloride.[14]

  • Reductive Elimination: The final step where the C-C bond is formed, yielding the biaryl product and regenerating the Pd(0) catalyst.

Stille_Cycle pd0 Pd(0)Ln (Active Catalyst) reagent 2-Ethyl-1-fluoro-4-iodobenzene (Ar-I) pd_intermediate L | Ar-Pd(II)-I | L pd0->pd_intermediate Oxidative Addition with Ar-I oxidative_addition Oxidative Addition pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_coupled L | Ar-Pd(II)-R | L pd_intermediate->pd_coupled Transmetalation with R-Sn(Bu)3 stannane R-Sn(Bu)3 (Organostannane) pd_coupled->pd0 Reductive Elimination reductive_elimination Reductive Elimination tin_halide I-Sn(Bu)3 pd_coupled->tin_halide product Fluorinated Biaryl (Ar-R)

Sources

Method

Strategic Functionalization of 2-Ethyl-1-fluoro-4-iodobenzene via Palladium Catalysis

[1] Executive Summary & Molecule Analysis This application note details the strategic functionalization of 2-Ethyl-1-fluoro-4-iodobenzene , a high-value scaffold for medicinal chemistry. This molecule offers a unique tri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Analysis

This application note details the strategic functionalization of 2-Ethyl-1-fluoro-4-iodobenzene , a high-value scaffold for medicinal chemistry. This molecule offers a unique triad of features: a reactive handle (C–I), a metabolic blocker (C–F), and a lipophilic spacer (Ethyl).

Substrate Architecture

The position of substituents dictates the chemical behavior:

  • C4–Iodine (Reactive Site): The iodine atom is the primary site for oxidative addition. Being para to the fluorine and meta to the ethyl group, it is electronically activated (by F-induction) and sterically accessible.

  • C1–Fluorine (Metabolic Shield): The C–F bond is generally inert under standard Pd-catalyzed conditions, serving as a robust bioisostere for H or OH in final drug candidates.

  • C2–Ethyl (Steric/Lipophilic Modulator): The ethyl group breaks molecular symmetry and increases logP. Crucially, its meta positioning relative to the iodine means it does not significantly hinder the approach of the palladium catalyst, allowing for high turnover frequencies (TOF).

Chemoselectivity Profile
BondDissociation Energy (kcal/mol)Reactivity toward Pd(0)Status
C–I ~65High Primary reaction site (Oxidative Addition)
C–Br ~81ModerateInert under C–I selective conditions
C–F ~116Inert Stable (Requires specialized Ni/photoredox to activate)

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Synthesis of 4'-substituted-3-ethyl-4-fluoro-1,1'-biphenyls. Mechanism: The electron-withdrawing nature of the para-fluorine accelerates the oxidative addition of Pd(0) into the C–I bond.

Reaction Diagram (DOT Visualization)

SuzukiCycle Substrate Substrate: 2-Ethyl-1-fluoro-4-iodobenzene OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Enters Cycle Int1 Pd(II) Intermediate Ar-Pd(II)-I OxAdd->Int1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Int1->TransMet Int2 Pd(II) Biaryl Complex Ar-Pd(II)-Ar' TransMet->Int2 RedElim Reductive Elimination (Product Release) Int2->RedElim RedElim->Pd0 Regeneration Product Product: Functionalized Biaryl RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-Ethyl-1-fluoro-4-iodobenzene. Note the regeneration of Pd(0) after reductive elimination.[1][2]

Experimental Procedure

Scale: 1.0 mmol Standard: High-throughput robust conditions.

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Ethyl-1-fluoro-4-iodobenzene (250 mg, 1.0 mmol), Arylboronic acid (1.2 mmol), and Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%).

    • Note: The bidentate dppf ligand prevents β-hydride elimination (if alkyl groups were present) and supports the reductive elimination step.

  • Solvent System: Add 1,4-Dioxane (4 mL) and Water (1 mL). The 4:1 ratio ensures solubility of both the organic halide and the inorganic base.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Crucial: Oxygen poisons Pd(0) species, leading to homocoupling side products.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of N-aryl derivatives (anilines). Challenge: Preventing hydrodehalogenation (replacement of I with H) while ensuring the amine attacks the Pd center efficiently.

Ligand Selection Strategy

Because the iodine is meta to the ethyl group, steric hindrance is minimal. However, to ensure rapid conversion and suppress side reactions, we utilize Buchwald Generation III/IV Precatalysts .

  • Primary Amines: Use Xantphos or BrettPhos .

  • Secondary Amines: Use RuPhos (excellent for secondary amines and preventing β-hydride elimination).

Decision Tree for Optimization (DOT Visualization)

BuchwaldLogic Start Start: Select Amine Partner Type Amine Type? Start->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Ligand1 Ligand: BrettPhos Base: Cs2CO3 Primary->Ligand1 Ligand2 Ligand: RuPhos Base: NaOtBu Secondary->Ligand2 Result Target: N-Arylated Product Ligand1->Result Ligand2->Result

Figure 2: Ligand selection workflow for Buchwald-Hartwig amination based on amine class.

Experimental Procedure (Secondary Amine)

Scale: 0.5 mmol

  • Charge: To a dry Schlenk tube, add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and RuPhos (9.3 mg, 0.02 mmol, 4 mol%).

  • Solvent: Add anhydrous Toluene (2 mL) and stir at room temperature for 5 minutes to generate the active catalyst species (L-Pd-L).

  • Substrate: Add 2-Ethyl-1-fluoro-4-iodobenzene (125 mg, 0.5 mmol), the Secondary Amine (0.6 mmol), and Sodium tert-butoxide (NaOtBu) (72 mg, 0.75 mmol).

    • Note: NaOtBu is a strong base; ensure the substrate does not contain base-sensitive moieties (e.g., esters). If esters are present, switch to Cs₂CO₃ and use t-Amyl alcohol as solvent.

  • Reaction: Heat to 100 °C for 12 hours under inert atmosphere.

  • Purification: Filter through a pad of Celite (to remove Pd black), concentrate, and purify via silica gel chromatography.

Troubleshooting & Optimization Data

The following table summarizes common issues encountered with this specific scaffold and their remediation.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to Pd(tBu₃P)₂ (highly active for iodides) or increase temperature to 100°C.
Hydrodehalogenation (Product is 2-ethyl-1-fluorobenzene) β-Hydride elimination from the amine or solvent.Use Dioxane instead of alcohols. Switch to RuPhos to sterically protect the metal center.
Homocoupling (Biaryl dimer) Presence of Oxygen.[1][3]Degas solvents more rigorously (freeze-pump-thaw x3). Reduce catalyst loading to 1 mol%.

References

  • Sigma-Aldrich. 4-Fluoroiodobenzene Product Analysis and Physical Properties.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews, 95(7), 2457–2483. (Seminal review on Suzuki coupling mechanisms).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • PubChem. 1-Fluoro-4-iodobenzene Compound Summary. National Library of Medicine. Link

Sources

Application

The Strategic Application of 2-Ethyl-1-fluoro-4-iodobenzene in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient medicinal chemistry. 2-Ethyl-1-fluoro-4-iodobenzene has emerged as a particularly valuable building block, especially in the pursuit of novel kinase inhibitors. Its unique substitution pattern offers a confluence of desirable properties: the reactive iodine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the fluoro and ethyl groups provide subtle yet impactful modulations of the molecule's physicochemical and pharmacokinetic profiles. This guide provides an in-depth exploration of the strategic application of 2-Ethyl-1-fluoro-4-iodobenzene in drug discovery, with a focus on its role in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[1][2]

The Rationale: Deconstructing the Advantages of the 2-Ethyl-1-fluoro-4-iodobenzene Scaffold

The efficacy of a drug candidate is intricately linked to its structure. The specific arrangement of functional groups on the 2-Ethyl-1-fluoro-4-iodobenzene scaffold imparts several key advantages that make it a compelling starting point for inhibitor design.

The Power of Fluorine: Enhancing Potency and Metabolic Stability

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The fluorine atom at the 1-position of the scaffold exerts a powerful influence through its high electronegativity. This can lead to:

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, potentially leading to stronger interactions with the target protein. In the context of kinase inhibitors, this can translate to increased potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

  • Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

The Ethyl Group: A Key to Selectivity and Potency

While seemingly a simple alkyl substituent, the ethyl group at the 2-position plays a crucial role in the structure-activity relationship (SAR) of inhibitors derived from this scaffold. Studies on kinase inhibitors have shown that even small alkyl groups can significantly impact binding affinity and selectivity.[4][5][6] The ethyl group can:

  • Occupy Hydrophobic Pockets: The ethyl group can fit into small, hydrophobic pockets within the kinase active site, contributing to the overall binding energy.

  • Influence Conformation: The steric bulk of the ethyl group can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.

  • Fine-Tune Lipophilicity: The ethyl group contributes to the overall lipophilicity of the molecule, which can be optimized to achieve a balance between potency and desirable pharmacokinetic properties.

The Versatile Iodo Group: A Gateway to Chemical Diversity

The iodine atom at the 4-position is the linchpin of this scaffold's utility in drug discovery. As a large and polarizable halogen, it is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the rapid exploration of chemical space and the optimization of lead compounds. The most commonly employed reactions are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and esters.[7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a diverse array of amines.[9][10]

Application in IRAK4 Inhibitor Synthesis: A Case Study

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a central role in the innate immune response.[11] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[11] The 2-Ethyl-1-fluoro-4-iodobenzene scaffold has proven to be a highly effective starting point for the development of potent and selective IRAK4 inhibitors.[1][2]

The general strategy involves using the iodo group as a point of diversification to introduce moieties that will interact with key residues in the IRAK4 active site. For instance, a Suzuki-Miyaura coupling can be used to introduce a heterocyclic group, such as a pyrazole, which can form crucial hydrogen bonds with the hinge region of the kinase.

IRAK4_Inhibitor_Synthesis_Workflow A 2-Ethyl-1-fluoro-4-iodobenzene C Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) A->C B Cross-Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) B->C D IRAK4 Inhibitor Scaffold C->D Formation of C-C or C-N bond E Further Functionalization & Optimization D->E F Lead Candidate E->F

Experimental Protocols: Harnessing the Power of Palladium Catalysis

The following protocols are provided as a guide for researchers utilizing 2-Ethyl-1-fluoro-4-iodobenzene in their drug discovery efforts. These are generalized procedures and may require optimization based on the specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling of 2-Ethyl-1-fluoro-4-iodobenzene with a Heterocyclic Boronic Ester

This protocol describes a typical procedure for the coupling of 2-Ethyl-1-fluoro-4-iodobenzene with a pyrazole boronic acid pinacol ester, a common step in the synthesis of IRAK4 inhibitors.[12]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Ethyl-1-fluoro-4-iodobenzene250.041.01.0
Pyrazole Boronic Acid Pinacol Ester~208.061.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.52.5
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-Ethyl-1-fluoro-4-iodobenzene (1.0 mmol), the pyrazole boronic acid pinacol ester (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.5 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions A 2-Ethyl-1-fluoro-4-iodobenzene C Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/H₂O 90 °C A->C B Pyrazole Boronic Acid Pinacol Ester B->C D Coupled Product C->D

Protocol 2: Sonogashira Coupling of 2-Ethyl-1-fluoro-4-iodobenzene with a Terminal Alkyne

This protocol outlines a general procedure for the Sonogashira coupling, a powerful method for installing an alkyne moiety.[13][14]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Ethyl-1-fluoro-4-iodobenzene250.041.01.0
Terminal Alkyne-1.21.2
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.020.02
Copper(I) Iodide (CuI)190.450.040.04
Triethylamine (Et₃N)101.192.02.0
Tetrahydrofuran (THF)-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-Ethyl-1-fluoro-4-iodobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 2-Ethyl-1-fluoro-4-iodobenzene with a Heterocyclic Amine

This protocol provides a general method for the C-N bond formation, which is crucial for introducing nitrogen-containing heterocycles into the scaffold.[15][16]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Ethyl-1-fluoro-4-iodobenzene250.041.01.0
Heterocyclic Amine-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.010.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.670.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (3 mL) and stir the mixture for 5 minutes.

  • Add 2-Ethyl-1-fluoro-4-iodobenzene (1.0 mmol) and the heterocyclic amine (1.2 mmol) dissolved in toluene (2 mL).

  • Heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Structure-Activity Relationship (SAR) Insights and Future Directions

The development of IRAK4 inhibitors has provided a wealth of SAR data that underscores the importance of the 2-Ethyl-1-fluoro-4-iodobenzene scaffold.[3][17] Key findings include:

  • Hinge-Binding is Critical: The heterocyclic moiety introduced via cross-coupling often forms essential hydrogen bonds with the hinge region of the IRAK4 active site.

  • The "North" Pocket: The 2-ethyl-1-fluorophenyl group typically occupies a hydrophobic pocket, often referred to as the "north" pocket, where the ethyl and fluoro substituents contribute to potency and selectivity.

  • Modulation of Physicochemical Properties: The overall physicochemical properties of the inhibitors, such as solubility and permeability, can be fine-tuned by modifying the substituents introduced through cross-coupling.

Future directions in this area will likely involve the exploration of novel cross-coupling partners to further probe the SAR of IRAK4 and other kinase targets. The development of more efficient and sustainable catalytic systems for these transformations will also be a key area of focus. Furthermore, the 2-Ethyl-1-fluoro-4-iodobenzene scaffold holds promise for the development of inhibitors for other kinases and therapeutic targets where a similar combination of reactivity and modulatory substituents is desirable.

Conclusion

2-Ethyl-1-fluoro-4-iodobenzene represents a highly valuable and versatile scaffold in modern drug discovery. Its unique combination of a reactive handle for cross-coupling and strategically placed substituents for modulating biological activity and pharmacokinetic properties makes it an ideal starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their quest for new and improved medicines.

References

  • Shrivastava, D., Gupta, L. K., Yerrapureddy, A. R., & Nune, S. S. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. Prep Biochem Biotechnol, 1-17.
  • Shrivastava, D., Gupta, L. K., Yerrapureddy, A. R., & Nune, S. S. (2026). Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. PubMed.
  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(4), 1539-1551.
  • Chinchilla, R., & Nájera, C. (2011). Sonogashira coupling reaction of iodobenzene with phenyl acetylene.
  • Kozlov, I. G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352.
  • Patel, H., et al. (2020). Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. Molecules, 25(18), 4175.
  • Zhao, Y., et al. (2025). Construction of IRAK4 inhibitor activity prediction model based on machine learning. Molecular Diversity.
  • Kumar, A., et al. (2019). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ChemistrySelect, 4(25), 7531-7535.
  • LibreTexts. (2023).
  • Kelly, M. J., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters.
  • Li, Q., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6046.
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807.
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. PubMed.
  • Wikipedia. (n.d.).
  • De, A., et al. (2023).
  • Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 123-128.
  • Li, Q., et al. (2009). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors.
  • Kysil, V., et al. (2010). Flow Chemistry: Sonogashira Coupling. ThalesNano.
  • Keglevich, G., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2913.
  • Asquith, C. R. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
  • Ríos-Gómez, R., et al. (2018).
  • Kelly, M. J., et al. (2024). In Retrospect: Root-Cause Analysis of Structure-Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PubMed.
  • Wang, Z., et al. (2020). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1746-1752.
  • Millennial Catalyst. (2025).
  • Shields, J. D., et al. (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 9(1), 104-109.
  • Ghorbani-Vaghei, R., & Veisi, H. (2017). Buchwald-Hartwig amination reaction of iodobenzene with aniline...
  • Wang, Z., et al. (2025). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma.
  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 323-327.
  • Asquith, C. R. M., et al. (2024). European Journal of Medicinal Chemistry. ePrints Soton - University of Southampton.
  • Lee, S., et al. (2025). Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2518491.

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Method

Grignard reagent preparation from 2-Ethyl-1-fluoro-4-iodobenzene

Executive Summary This application note details the controlled preparation of the organomagnesium intermediate derived from 2-Ethyl-1-fluoro-4-iodobenzene (CAS: N/A for specific isomer, generic aryl iodides ref) .[1] Due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the controlled preparation of the organomagnesium intermediate derived from 2-Ethyl-1-fluoro-4-iodobenzene (CAS: N/A for specific isomer, generic aryl iodides ref) .[1] Due to the high reactivity of the carbon-iodine bond and the specific electronic effects of the para-fluorine and meta-ethyl substituents, standard Grignard protocols require modification to suppress Wurtz homocoupling and ensure high titer.

We present two validated protocols:

  • Method A (Direct Insertion): A cost-effective, scalable approach using activated Magnesium turnings, optimized for bulk synthesis.[1][2]

  • Method B (Magnesium-Halogen Exchange): A high-fidelity "Turbo Grignard" approach using

    
    , recommended for applications requiring precise stoichiometry and low temperature.[1][2]
    

Chemical Context & Substrate Analysis

Substrate: 2-Ethyl-1-fluoro-4-iodobenzene Target Reagent: (3-Ethyl-4-fluorophenyl)magnesium iodide[1][2]

Structural Considerations:

  • C4-Iodine Bond (Reactive Site): The C-I bond is significantly weaker (approx. 65 kcal/mol) than C-Br or C-Cl.[1] This facilitates rapid oxidative addition but increases the risk of runaway exotherms and biaryl formation (homocoupling).

  • C1-Fluorine (para to Mg): The fluorine atom exerts a strong inductive withdrawing effect (-I), which slightly stabilizes the carbanionic character of the resulting Grignard.[1] Crucially, because F is para to the Mg insertion site, benzyne elimination is geometrically impossible , eliminating a common failure mode of fluorinated aromatics.

  • C2-Ethyl Group (meta to Mg): Provides weak electron donation (+I) and minor steric bulk.[1][2] It does not significantly hinder the C4 position but increases the lipophilicity of the final reagent.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Solvent System Anhydrous THF (inhibitor-free)THF coordinates to Mg (solvation number ~2-4), stabilizing the monomeric species

.[1] Diethyl ether is less effective for aryl iodides due to lower boiling point and weaker solvation.[2]
Moisture Content < 50 ppm (Karl Fischer)Grignard reagents are "hard" nucleophiles/bases; water destroys them instantly (

).[1][2]
Mg Activation Iodine (

) or DIBAL-H
The MgO passivation layer must be breached.[1][2] Iodine creates soluble

, exposing fresh metal (

) to the substrate.
Temperature 0°C

25°C
Aryl iodides are highly reactive.[1][2] Reflux is rarely needed and promotes homocoupling.[2]

Experimental Protocols

Method A: Direct Oxidative Insertion (Standard)

Best for: Large scale, cost-sensitive batches where ~5-10% homocoupling is acceptable.[1]

Reagents:

  • 2-Ethyl-1-fluoro-4-iodobenzene (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, oven-dried)

  • Iodine crystal (catalytic)[1][3]

  • THF (Anhydrous, 0.5M - 1.0M concentration relative to substrate)[1]

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Cool under N2 flow.

  • Activation: Charge Mg turnings. Add sufficient THF to just cover the Mg.[2] Add a single crystal of

    
    .[2]
    
    • Checkpoint: Stir gently until the brown iodine color fades to colorless/turbid white. This indicates

      
       formation and active surface exposure.[2]
      
  • Initiation: Dissolve the aryl iodide in the remaining THF (inside the addition funnel). Add 5-10% of this solution to the Mg.

    • Observation: Look for turbidity, spontaneous boiling, or a temperature spike. If no reaction occurs after 5 min, apply localized heat (heat gun) or add 100

      
       of DIBAL-H.[1][2]
      
  • Propagation: Once initiated (exotherm verified), cool the bath to 0-5°C. Add the remaining aryl iodide solution dropwise over 30-60 minutes. Maintain internal temp < 25°C to minimize Wurtz coupling.

  • Digestion: After addition, warm to Room Temperature (RT) and stir for 1-2 hours. The solution should be dark gray/brown.[2]

Method B: Magnesium-Halogen Exchange (Knochel Turbo Grignard)

Best for: High-value synthesis, functional group tolerance, and elimination of homocoupling.[1]

Reagents:

  • 2-Ethyl-1-fluoro-4-iodobenzene (1.0 equiv)[1]

  • 
     (1.1 equiv, 1.3M in THF)[1]
    
  • THF (Anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask under Argon/N2.

  • Dissolution: Dissolve the aryl iodide in anhydrous THF (1.0 M concentration) and cool to -20°C.

  • Exchange: Dropwise add the

    
     solution.[2]
    
    • Mechanism:[1][2][4][5][6] The equilibrium is driven by the formation of the more stable aryl-magnesium species (sp2 carbon) compared to the isopropyl-magnesium (sp3 carbon).[1]

  • Reaction: Stir at -20°C for 30 minutes, then slowly warm to 0°C.

  • Completion: The exchange is typically quantitative within 1 hour for aryl iodides.

Quality Control: Titration Protocol

Never assume theoretical yield. Aryl iodides are prone to variable titers.

Method: Salicylaldehyde Phenylhydrazone Titration

  • Weigh 0.5 mmol of salicylaldehyde phenylhydrazone into a dry vial.

  • Dissolve in 5 mL anhydrous THF. Solution is yellow .[1][2][7]

  • Add the Grignard reagent dropwise via a calibrated syringe.[2]

  • Endpoint: The solution turns bright orange (formation of the dianion).[2]

  • Calculation:

    
    
    

Visualization of Workflows

Figure 1: Reaction Pathway & Logic Flow

G Start Substrate: 2-Ethyl-1-fluoro-4-iodobenzene Decision Select Method Start->Decision MethodA Method A: Direct Insertion (Mg0) Decision->MethodA Bulk / Cost-Driven MethodB Method B: Mg-Halogen Exchange (iPrMgCl) Decision->MethodB Precision / Purity ProcessA 1. Activate Mg (I2/Heat) 2. Slow Add (0-25°C) 3. Digest 1-2h MethodA->ProcessA ProcessB 1. Cool to -20°C 2. Add iPrMgCl·LiCl 3. Warm to 0°C MethodB->ProcessB RiskA Risk: Wurtz Coupling (Biaryl formation) ProcessA->RiskA QC QC: Titration (Salicylaldehyde phenylhydrazone) ProcessA->QC BenefitB Benefit: Kinetic Control High Purity ProcessB->BenefitB ProcessB->QC Final Ready Reagent: (3-Ethyl-4-fluorophenyl)MgI QC->Final

Caption: Decision matrix for selecting between Direct Insertion and Halogen Exchange based on purity requirements.

Figure 2: Mechanistic Insight (Direct Insertion)

Mechanism Mg_Surface Mg(0) Surface SET Single Electron Transfer (SET) Mg_Surface->SET ArI Ar-I (Solution) ArI->SET RadicalPair [Ar•  •MgI] Radical Pair SET->RadicalPair Grignard Ar-Mg-I (Solvated) RadicalPair->Grignard Recombination SideRxn Homocoupling (Ar-Ar) RadicalPair->SideRxn Diffusion/Dimerization

Caption: Surface-mediated radical mechanism. Keeping temp low (<25°C) favors Recombination over Diffusion/Homocoupling.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: 2-Ethyl-1-fluoro-4-iodobenzene is a skin and eye irritant.[1][2] The derived Grignard is pyrophoric in dry state and highly corrosive.[2]

  • Specific Danger: Reaction with water releases heat and flammable vapors.[1][2]

  • Engineering Controls: All transfers must occur under positive pressure of inert gas (Nitrogen or Argon) using cannula or gas-tight syringe techniques.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No initiation (Method A) Oxide layer on Mg; Wet solvent.[1][2]Add 100

DIBAL-H or use ultrasonic bath.[1][2] Re-dry solvent.[1][2]
Low Titer (<0.5 M) Wurtz coupling consumed substrate.[1][2][4]Lower the reaction temperature.[2] Switch to Method B (Exchange).
Precipitate forms Saturation or Schlenk equilibrium.[1][2]Add more anhydrous THF. Note: Aryl iodides often form Schlenk precipitates (

).[1][2]

References

  • Knochel, P., et al. (2004).[1][2][8][9] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link[1]

  • Krasovskiy, A., & Knochel, P. (2006).[1][2] A LiCl-Mediated Mg Activation for the Preparation of Grignard Reagents. Synthesis. Link

  • Organic Syntheses. (2010). Titration of Grignard Reagents with Salicylaldehyde Phenylhydrazone. Org. Synth. 2010, 87, 190.[2] Link[1]

  • PubChem. (2023).[1][2][10] 1-Fluoro-4-iodobenzene Compound Summary (Structural Analog Data). National Library of Medicine.[2] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in cross-coupling of 2-ethyl-substituted aryl iodides

Technical Support Center: Optimization of Cross-Coupling for 2-Ethyl-Substituted Aryl Iodides Topic: . Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Cross-Coupling for 2-Ethyl-Substituted Aryl Iodides

Topic: . Role: Senior Application Scientist. Format: Interactive Troubleshooting Guide & FAQs.

Executive Summary: The "Ortho-Ethyl" Challenge

As researchers, we often treat aryl iodides as the "gold standard" electrophiles due to the weak C–I bond. However, introducing a 2-ethyl substituent creates a deceptive kinetic trap. While oxidative addition remains facile, the ethyl group exerts significant steric pressure (A-value ~1.75) that hinders the subsequent transmetallation and reductive elimination steps. Furthermore, unlike aryl chlorides or triflates, the released iodide anion is a strong coordinating ligand that can poison the active Pd(0) species by forming unreactive bridging dimers


.

This guide moves beyond standard "screenings" to address the mechanistic bottlenecks specific to this substrate class.

Module 1: Catalyst & Ligand Architecture (The Engine)

Q1: I am using Pd(PPh3)4 and getting <20% conversion. Why is the "standard" failing?

A: Tetrakis(triphenylphosphine)palladium(0) is structurally insufficient for 2-ethyl-substituted systems.

  • The Cone Angle Failure: PPh3 (Cone angle ~145°) is not bulky enough to force the rapid reductive elimination required to overcome the steric strain of the 2-ethyl group.

  • The Resting State Trap: In the presence of your 2-ethyl aryl iodide, the catalyst likely rests as a stable, inactive halide-bridged dimer. PPh3 binds too weakly to break this dimer effectively under standard conditions.

Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • First Choice: SPhos or XPhos .

    • Why: These ligands have high "% Buried Volume" (%V_bur). The biaryl backbone creates a protective pocket that enforces a monoligated Pd(0) species, which is hyper-active for oxidative addition. Crucially, the bulk accelerates reductive elimination, expelling the product before side reactions (like dehalogenation) occur.

  • Alternative: P(t-Bu)3 (or its HBF4 salt).

    • Why: The extreme bulk facilitates the coupling of highly hindered centers by destabilizing the square-planar Pd(II) intermediate, driving it toward product release.

Q2: My reaction turns black immediately (Pd black precipitation). Is my catalyst decomposing?

A: Yes, this is a classic sign of "ligand starvation" relative to the steric demand. The 2-ethyl group prevents the ligand from coordinating tightly, leading to metal aggregation.

  • Fix: Increase the Ligand:Pd ratio from the standard 2:1 to 3:1 or 4:1 .

  • Protocol Shift: Pre-stir the Pd source (e.g., Pd(OAc)2) with the ligand for 30 minutes at 60°C before adding the aryl iodide. This ensures the active catalytic species (

    
    ) is fully formed.
    

Module 2: The "Iodide Effect" & Additives

Q3: I see good conversion with aryl bromides, but the 2-ethyl aryl iodide stalls. Shouldn't the iodide be faster?

A: Counter-intuitively, no. This is the "Iodide Effect." The iodide anion (


) released after oxidative addition has a high affinity for Palladium. In sterically crowded systems, two Pd centers will share two iodide atoms to form a stable dimer, effectively shutting down the cycle.

The Solution: Halide Scavenging. Add a stoichiometric silver salt to precipitate the iodide.

  • Additive: Ag2CO3 or Ag3PO4 (1.0 - 1.5 equivalents).

  • Mechanism:

    
    .
    
    • Removing the iodide prevents dimer formation and frees a coordination site on the metal for the transmetallating partner (boronic acid/amine).

    • Note: Protect these reactions from light, as Ag salts are photosensitive.

Module 3: Reaction Conditions (The Environment)

Q4: Which solvent system favors the 2-ethyl conformation?

A: You need a solvent that solubilizes the organic reactants but destabilizes the ionic resting states.

  • For Suzuki-Miyaura: Toluene/Water (10:1) or 1,4-Dioxane/Water .

    • Reasoning: Toluene is non-polar. Ionic Pd-iodide complexes are less stable in toluene, pushing the equilibrium toward the active neutral species.

  • For Buchwald-Hartwig: Toluene or tert-Amyl Alcohol .

    • Avoid: DMF or DMSO. These strongly coordinating solvents compete with the bulky ligand for the metal center, exacerbating the steric problem.

Q5: Is base selection important for the ethyl group specifically?

A: Yes. The 2-ethyl group blocks the approach of the base to the Pd-center (a necessary step for activation in many cycles).

  • Recommendation: Use K3PO4 (finely ground) or Cs2CO3 .

  • Why: The "Cesium Effect." The large ionic radius of Cesium allows it to form looser ion pairs, making the carbonate/hydroxide more nucleophilic and better able to penetrate the steric shield of the 2-ethyl group to activate the Pd(II) intermediate.

Module 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Ethyliodobenzene

Target: Biaryl synthesis with hindered boronic acids.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Substrate 2-Ethyliodobenzene1.0
Partner Aryl Boronic Acid1.5Excess required for protodeboronation
Catalyst Pd(OAc)20.02 (2 mol%)
Ligand SPhos 0.05 (5 mol%)2.5:1 L:Pd ratio
Base K3PO4 (anhydrous)3.0Grind to fine powder
Solvent Toluene / H2O10:1 (0.2 M)Degas thoroughly (sparge with Ar)

Step-by-Step:

  • Charge a reaction vial with Pd(OAc)2, SPhos, Boronic Acid, and K3PO4.

  • Cap and purge with Argon for 5 minutes.

  • Add Toluene and Water (degassed).

  • Add 2-Ethyliodobenzene via syringe.

  • Crucial Step: Heat to 100°C with vigorous stirring (1000 rpm). The high temperature is necessary to overcome the rotational barrier of the ethyl group during reductive elimination.

  • Monitor by HPLC/GC at 2 hours.

Protocol B: Buchwald-Hartwig Amination (Iodide Scavenging Method)

Target: Coupling with secondary amines.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10]Notes
Substrate 2-Ethyliodobenzene1.0
Nucleophile Morpholine/Amine1.2
Catalyst Pd2(dba)30.01 (1 mol%)
Ligand XPhos 0.04 (4 mol%)
Base NaOtBu1.4Strong base for rapid deprotonation
Additive Ag2CO3 1.0Essential for Iodides
Solvent Toluene0.2 MAnhydrous

Step-by-Step:

  • Inside a glovebox or under strict Ar flow: Combine Pd2(dba)3, XPhos, NaOtBu, and Ag2CO3 .

  • Add Toluene and the Amine.

  • Add 2-Ethyliodobenzene.

  • Seal and heat to 80°C .

  • Observation: A heavy precipitate (AgI) will form. This is a sign the scavenger is working.

Module 5: Mechanistic Visualization

The following diagram illustrates the specific failure points for 2-ethyl substrates and how the recommended ligands/additives bypass them.

CrossCoupling cluster_0 Critical Failure Point Start 2-Ethyl Aryl Iodide OxAdd Oxidative Addition (Facile) Start->OxAdd Pd(0)/L PdII Pd(II)-I Intermediate (Sterically Crowded) OxAdd->PdII Dimer Inactive Dimer [L-Pd-I]2 PdII->Dimer Standard Ligands (PPh3) AgStep Silver Scavenging (Ag2CO3 -> AgI) PdII->AgStep With Ag Additive TransMet Transmetallation (Rate Limiting due to Sterics) PdII->TransMet With SPhos/XPhos (Prevents Dimer) AgStep->TransMet Frees Pd site RedElim Reductive Elimination (Requires Bulky Ligand) TransMet->RedElim Product Coupled Product RedElim->Product

Caption: Mechanistic pathway highlighting the "Iodide Trap" (Dimer formation) and the restorative function of Silver additives and Bulky Ligands.

References

  • Bardar, T. E., et al. (2006).[8] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Altman, R. A., et al. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling of Sterically Hindered Substrates.

Sources

Optimization

Solubility of 2-Ethyl-1-fluoro-4-iodobenzene in organic solvents

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethyl-1-fluoro-4-iodobenzene. It addresses c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Ethyl-1-fluoro-4-iodobenzene. It addresses common questions and troubleshooting scenarios related to its solubility in organic solvents, grounding recommendations in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Ethyl-1-fluoro-4-iodobenzene that influence its solubility?

A1: The solubility of 2-Ethyl-1-fluoro-4-iodobenzene is primarily governed by its molecular structure, which imparts a predominantly non-polar character. Key influencing factors include:

  • Large, Non-Polar Groups: The benzene ring, the ethyl group (-CH₂CH₃), and the large, polarizable iodine atom contribute significantly to the molecule's non-polar surface area and van der Waals interactions.[1]

  • Low Polarity: While the carbon-fluorine bond is polar, the overall molecule has a relatively low dipole moment. Its calculated XLogP3 value (a measure of lipophilicity) is expected to be higher than that of the parent compound, 1-fluoro-4-iodobenzene (XLogP3 of 3.4), due to the addition of the ethyl group.[2][3] A higher XLogP3 value indicates a greater preference for non-polar (lipophilic) environments over polar (hydrophilic) ones.

  • Hydrogen Bonding: The molecule is a hydrogen bond acceptor due to the fluorine atom but lacks hydrogen bond donor capabilities.[3] This limits its ability to form strong hydrogen bonds with protic solvents like water or alcohols.

Q2: What is the expected general solubility profile of 2-Ethyl-1-fluoro-4-iodobenzene?

A2: Based on its structure, 2-Ethyl-1-fluoro-4-iodobenzene is expected to be insoluble in water but will exhibit good solubility in a range of organic solvents.[1][2] The principle of "like dissolves like" is paramount here: solvents with a polarity similar to the solute will be most effective. Therefore, it will dissolve best in non-polar and moderately polar aprotic organic solvents.

Q3: Which specific classes of organic solvents are recommended for dissolving 2-Ethyl-1-fluoro-4-iodobenzene?

A3: The following classes of solvents are recommended, in order of expected effectiveness:

  • Aromatic Hydrocarbons: Solvents like toluene and xylenes are excellent choices. Their benzene rings can engage in π-stacking interactions with the solute's aromatic ring, and their overall non-polar nature is a good match.[4][5]

  • Aliphatic Hydrocarbons: Non-polar solvents such as hexane, heptane, and cyclohexane should readily dissolve the compound due to strong van der Waals forces.[6]

  • Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are moderately polar aprotic solvents that are very effective. The ether oxygen can interact with the molecule, and the alkyl portions provide a non-polar environment.

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform are good solvents for a wide range of organic compounds, including haloarenes, due to their ability to engage in dipole-dipole interactions.[1]

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile may also dissolve the compound, but solubility might be lower compared to the non-polar options.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds dissolving in organic solvents, solubility increases with temperature. The dissolution process is typically endothermic, meaning that applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.[7] If you are struggling to dissolve the compound at room temperature, gentle warming can significantly improve solubility. However, be cautious of the solvent's boiling point and the compound's stability at elevated temperatures.

Troubleshooting Guide

Issue 1: The compound is not dissolving, or is dissolving very slowly, in my chosen solvent (e.g., Toluene, THF).
Potential Cause Explanation & Recommended Action
Insufficient Solvent Volume You may be attempting to create a solution that is above the saturation point at the current temperature. Action: Gradually add more solvent in small increments while stirring until the solute dissolves completely.
Low Temperature As discussed in FAQ Q4, solubility is temperature-dependent. Action: Gently warm the mixture in a water bath while stirring. For solvents like toluene or THF, warming to 40-50°C can dramatically increase the dissolution rate.
Impure Compound or Solvent The presence of impurities in either the solute or the solvent can alter expected solubility characteristics. Action: Verify the purity of your 2-Ethyl-1-fluoro-4-iodobenzene using an appropriate analytical technique (e.g., NMR, GC-MS). Ensure your solvent is of high purity and is anhydrous if required for a subsequent reaction.
Issue 2: My compound "oiled out" instead of dissolving, forming a separate liquid phase.
Potential Cause Explanation & Recommended Action
Solvent Polarity Mismatch This often occurs when the chosen solvent is too polar for the solute (e.g., trying to dissolve in cold ethanol or acetonitrile). The solute is melting (if solid) but is not miscible with the solvent. Action: Switch to a less polar solvent. Good choices would be hexane, toluene, or dichloromethane.
Supersaturation on Cooling You may have dissolved the compound at a high temperature in a moderately polar solvent, and upon slight cooling, it separated as a liquid phase before it could crystallize. Action: Re-heat the solution to homogeneity and then add a co-solvent. For example, if you are in ethyl acetate, add a small amount of a non-polar solvent like heptane to the warm solution to decrease the overall polarity and encourage proper dissolution or controlled crystallization upon cooling.
Issue 3: The compound dissolved completely with heating but precipitated out of solution upon cooling to room temperature.
Potential Cause Explanation & Recommended Action
Low Solubility at Room Temperature This is normal behavior and is the principle behind recrystallization. The solvent you used can dissolve the compound at high temperatures but is a poor solvent at room temperature. Action: If you need the compound to remain in solution at room temperature for a reaction or analysis, you must use a different solvent in which it has higher intrinsic solubility (e.g., switch from ethanol to THF or DCM) or use a larger volume of the original solvent to keep the concentration below the saturation point.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of 2-Ethyl-1-fluoro-4-iodobenzene in common organic solvents based on chemical principles.

Solvent ClassExample SolventsRelative PolarityPredicted SolubilityPrimary Intermolecular Forces
Non-Polar Hexane, Cyclohexane, TolueneLowHigh Van der Waals, π-stacking (Toluene)
Moderately Polar Aprotic Diethyl Ether, THF, Dichloromethane (DCM)Low-MediumHigh Dipole-Dipole, Van der Waals
Polar Aprotic Ethyl Acetate, AcetoneMediumModerate Dipole-Dipole
Polar Protic Ethanol, MethanolHighLow to Insoluble Weak Dipole-Dipole, H-bond (acceptor only)
Aqueous WaterVery HighInsoluble N/A

Experimental Protocols & Workflows

Protocol 1: Qualitative Solubility Assessment

This protocol allows for a quick, small-scale determination of a suitable solvent.

  • Preparation: Dispense approximately 10-20 mg of 2-Ethyl-1-fluoro-4-iodobenzene into a small, dry test tube or vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., using a Pasteur pipette), starting with 0.5 mL.

  • Agitation: Vigorously shake or vortex the mixture for 30-60 seconds after the initial solvent addition.

  • Observation: Observe the mixture against a contrasting background. Note if the compound is fully soluble, partially soluble, or insoluble.

  • Incremental Addition: If the compound is not fully dissolved, continue to add the solvent in 0.5 mL increments, with agitation, up to a total volume of 3 mL. This helps differentiate between poor solubility and forming a highly concentrated solution.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature. Note any changes.

Diagram: Logical Solvent Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate solvent for an experiment involving 2-Ethyl-1-fluoro-4-iodobenzene.

SolventSelection cluster_input 1. Define Need cluster_screening 2. Initial Screening (Solubility) cluster_selection 3. Property Evaluation cluster_output 4. Final Choice Start Define Experimental Goal (e.g., Reaction, NMR, Purification) Solubility Is high solubility required? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (e.g., Recrystallization) Solubility->No_Sol HighSol_Choice Choose from High Solubility List: Toluene, THF, DCM, Hexane Yes_Sol->HighSol_Choice LowSol_Choice Choose from Moderate/Low List: Ethanol, Heptane, Acetone No_Sol->LowSol_Choice BoilingPoint Check Boiling Point: Is it compatible with reaction temp? HighSol_Choice->BoilingPoint LowSol_Choice->BoilingPoint Reactivity Check Reactivity: Is the solvent inert to reagents? BoilingPoint->Reactivity FinalSolvent Final Solvent Selection Reactivity->FinalSolvent

Caption: A workflow for selecting a suitable solvent.

Diagram: Solute-Solvent Molecular Interactions

This diagram illustrates the dominant intermolecular forces between 2-Ethyl-1-fluoro-4-iodobenzene and different types of organic solvents.

Interactions cluster_solvents Solute 2-Ethyl-1-fluoro-4-iodobenzene Toluene Toluene Solute->Toluene  π-stacking  Van der Waals Hexane Hexane Solute->Hexane  Van der Waals  (Strong) THF THF Solute->THF  Dipole-Dipole  Van der Waals Acetone Acetone Solute->Acetone  Dipole-Dipole  (Moderate) Ethanol Ethanol Solute->Ethanol  Dipole-Dipole (Weak)  H-bond Acceptor Only

Caption: Dominant intermolecular forces influencing solubility.

References

  • PubChem. (n.d.). 4-Fluoroiodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

  • Kennepohl, D., & Farmer, S. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

  • Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Reddit. (2021, November 8). How do you know if substituted benzene is soluble in organic or aqueous solvent. r/chemhelp. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, April 22). Solubility of Iodine in Some Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Help ASAP. (2022, August 16). organic chemistry review - common organic solvents. YouTube. Retrieved from [Link]

  • Abramov, T., & Sellers, S. (2020). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Han, S., et al. (2000). Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC.
  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-1-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • ResearchGate. (2024, August 10). Substituent Effects on the Benzene Ring. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • MaChemGuy. (2014, March 3). ES: The Solubility of the Halogens. YouTube. Retrieved from [Link]

  • Soderberg, T. (2019, June 5). Solubility. Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Purification methods for 2-Ethyl-1-fluoro-4-iodobenzene reaction mixtures

Technical Support Center: Purification of 2-Ethyl-1-fluoro-4-iodobenzene Ticket ID: #EFIB-PUR-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Workup & Isolation Protocols[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Ethyl-1-fluoro-4-iodobenzene

Ticket ID: #EFIB-PUR-001 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting Workup & Isolation Protocols[1][2][3]

Welcome to the Technical Support Center

You are likely working with 2-Ethyl-1-fluoro-4-iodobenzene , a substituted aryl halide often used as a scaffold in liquid crystal synthesis or as a pharmaceutical intermediate (e.g., for Suzuki-Miyaura couplings).[1][2][3]

This molecule presents a unique "Purification Triad" of challenges:

  • Lipophilicity: The ethyl group increases solubility in non-polar solvents, making separation from non-polar byproducts difficult.[3]

  • Thermal Sensitivity: The C-I bond is the weakest link; excessive heat during distillation can cause iodine liberation (turning the oil purple/black).

  • Regioisomerism: If synthesized via electrophilic iodination, the 5-iodo isomer is a persistent impurity.[3]

Below are the specific troubleshooting guides and protocols designed to resolve these issues.

Part 1: Triage & Troubleshooting (Q&A)

Q: The crude reaction mixture is dark purple or brown. Is my product decomposed? A: Not necessarily. This is the most common issue. The color is caused by free molecular iodine (


), which is a byproduct of oxidative iodination or Sandmeyer reactions.[3]
  • Fix: You must perform a reductive wash before any other purification.[3] See Protocol A below.

Q: I see two spots on my TLC with very similar


 values. What are they? 
A:  If you synthesized this via direct iodination of 1-ethyl-2-fluorobenzene, these are likely regioisomers.[1][2][3]
  • Spot 1 (Target): 2-Ethyl-1-fluoro-4-iodobenzene (Para to Fluorine).[1][2][3]

  • Spot 2 (Impurity): 2-Ethyl-1-fluoro-5-iodobenzene (Para to Ethyl).[1][2][3]

  • Fix: These are difficult to separate by distillation (

    
    ).[3] You must use High-Performance Flash Chromatography (HPFC) with a non-polar gradient.[1][2][3] See Protocol C .
    

Q: The oil turned black during vacuum distillation. A: You likely exceeded the thermal stability limit of the aryl iodide.

  • Cause: Bath temperature >140°C or insufficient vacuum pressure.[3]

  • Fix: Use a high-vacuum line (<1 mmHg) to keep the boiling point below 100°C. Add copper turnings to the pot to scavenge free iodine.

Part 2: Standard Operating Protocols (SOPs)

Protocol A: The "Purple" Wash (Iodine Removal)

Goal: Remove free iodine (


) to prevent oxidative degradation of the product.

Mechanism: Sodium thiosulfate reduces non-polar


 (purple) to water-soluble iodide ions (

) (colorless).[1][2][3]

Step-by-Step:

  • Dilution: Dilute the reaction mixture with an organic solvent (Diethyl Ether or Ethyl Acetate). Note: Do not use DCM if emulsions are a recurring issue.

  • Preparation: Prepare a 10% w/v aqueous Sodium Thiosulfate (

    
    )  solution.
    
  • The Wash: Add the thiosulfate solution to the separatory funnel. Shake vigorously for 2–3 minutes. Vent frequently.

  • Visual Check: The organic layer should shift from Purple/Brown

    
     Yellow/Orange.
    
  • Repeat: If the organic layer remains dark, repeat the wash.

  • Final Polish: Wash with Brine (saturated NaCl) to remove trapped water, then dry over Anhydrous Magnesium Sulfate (

    
    ).[3]
    
Protocol B: Vacuum Distillation (Bulk Purification)

Goal: Isolate the product from heavy tars and inorganic salts.

Data Table: Estimated Boiling Points | Pressure (mmHg) | Estimated Boiling Point (


C) | Bath Temp Limit (

C) | | :--- | :--- | :--- | | 760 (Atm) | ~210–215 | DO NOT ATTEMPT | | 20 | ~105–110 | 130 | | 1 | ~70–75 | 95 |[1][2][3]

Procedure:

  • Setup: Short-path distillation head with a vigorous stir bar.

  • Stabilizer: Add pure Copper turnings or Silver wool to the distillation flask. This acts as a radical scavenger for any iodine liberated by heat.[3]

  • Degassing: Apply vacuum gradually to remove residual solvents before heating.[3]

  • Collection: Collect the main fraction. Discard the "forerun" (residual solvent/starting material) and stop before the "pot residue" (tars) solidifies.[3]

Protocol C: Isomer Separation (Chromatography)

Goal: Separate the 4-iodo target from the 5-iodo isomer.

System: Silica Gel Flash Chromatography.[3] Stationary Phase: Silica Gel 60 (


).[1][2][3]
Mobile Phase:  100% Hexanes (or Pentane).[3]

Logic: The 2-ethyl-1-fluoro-4-iodobenzene is extremely non-polar.[1][2][3] Using Ethyl Acetate (even 1%) will often cause all isomers to co-elute at the solvent front.

  • Pack: Pack column with Hexanes.

  • Load: Load crude oil neat or with minimum Hexanes.

  • Elute: Run isocratic 100% Hexanes.

  • Detection: UV at 254 nm. The 4-iodo isomer (more symmetrical) often elutes slightly after the 5-iodo isomer due to packing efficiency on the silica, though this is substrate-dependent.[1][2]

Part 3: Visualization of Workflows

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting the appropriate purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckColor Is Organic Layer Purple? Start->CheckColor ThioWash Wash w/ 10% Na2S2O3 CheckColor->ThioWash Yes CheckImpurity Check TLC/GC-MS CheckColor->CheckImpurity No (Yellow/Orange) ThioWash->CheckImpurity Decision Impurity Profile? CheckImpurity->Decision Distill Vacuum Distillation (Remove Tars/Salts) Decision->Distill High BP Tars present Column Silica Column (100% Hexanes) (Separate Regioisomers) Decision->Column Isomers present Final Pure 2-Ethyl-1-fluoro-4-iodobenzene Distill->Final Column->Final

Figure 2: The Iodine Scavenging Mechanism

Caption: Chemical workflow for removing iodine and copper contaminants during workup.

WorkupFlow cluster_0 Organic Phase (Impure) cluster_1 Aqueous Wash Crude Product + I2 (Purple) Reaction Redox Reaction I2 -> 2I- (Water Soluble) Crude->Reaction Thio Na2S2O3 (Thiosulfate) Thio->Reaction Result Clean Organic Layer (Yellow/Clear) Reaction->Result

[1][2][3]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the purified product on the shelf? A: It is not recommended. Aryl iodides are light-sensitive (photodeiodination).[1][2][3]

  • Protocol: Store in an amber vial, under Argon/Nitrogen, at 4°C. Add a small stabilizer chip of Copper wire inside the vial for long-term storage.

Q: Why is my yield lower than reported in literature? A: Check your "drying" step. 2-Ethyl-1-fluoro-4-iodobenzene is somewhat volatile.[1][2][3] If you used a rotary evaporator with a high-vacuum pump and a water bath >40°C, you may have evaporated the product along with the solvent.

  • Tip: Use a controlled vacuum (e.g., 200 mbar) for solvent removal, not full pump vacuum.[3]

Q: How do I remove Copper residues if I used a Sandmeyer reaction? A: If the thiosulfate wash didn't clear the blue/green tint (indicative of Copper salts), use an Ammonia Wash .

  • Protocol: Wash the organic layer with 10% Aqueous Ammonium Hydroxide (

    
    ). The ammonia binds copper to form the water-soluble deep blue complex 
    
    
    
    , which partitions into the aqueous layer.[3]

References

  • Iodobenzene Synthesis & Purification: Organic Syntheses, Coll.[3][4] Vol. 1, p.323 (1941); Vol. 9, p.46 (1929).[3] (Standard protocol for diazonium-based aryl iodide synthesis). Link

  • Removal of Iodine: Frontier, A. Not Voodoo: Workup Tips - Removing Bromine or Iodine. University of Rochester.[3][5] (Authoritative guide on thiosulfate washes). Link

  • Purification of Aryl Halides: Armarego, W. L. F., & Chai, C. L. L. (2009).[3] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1][2][3] (General reference for distillation of halogenated aromatics).

  • Isomer Separation Logic: BenchChem Technical Support: Separation of Regioisomers. (General principles for separating halo-aryl isomers). Link[3]

Sources

Optimization

Minimizing dehalogenation side reactions with 2-Ethyl-1-fluoro-4-iodobenzene

Technical Support Center: 2-Ethyl-1-fluoro-4-iodobenzene Welcome to the technical support resource for 2-Ethyl-1-fluoro-4-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethyl-1-fluoro-4-iodobenzene

Welcome to the technical support resource for 2-Ethyl-1-fluoro-4-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. Our focus is to provide in-depth, field-tested troubleshooting advice to help you minimize the common and often yield-limiting side reaction of dehalogenation, ensuring the integrity and success of your synthetic campaigns.

Part 1: Frequently Asked Questions - Diagnosis & Identification

This section addresses the most common initial queries regarding dehalogenation. Understanding the problem is the first step toward solving it.

Q1: What is dehalogenation and why is it a critical side reaction with 2-Ethyl-1-fluoro-4-iodobenzene?

A1: Dehalogenation is a reductive side reaction where the iodine atom on your starting material, 2-Ethyl-1-fluoro-4-iodobenzene, is replaced by a hydrogen atom. This process forms the byproduct 1-Ethyl-3-fluorobenzene. This side reaction is problematic for two primary reasons:

  • Yield Reduction: Every molecule of your starting material that undergoes dehalogenation is one less molecule that can form your desired coupled product, directly lowering the reaction yield.[1]

  • Purification Challenges: The dehalogenated byproduct often has similar polarity and chromatographic behavior to the desired product, making purification by column chromatography or crystallization difficult and time-consuming.[1]

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making aryl iodides like 2-Ethyl-1-fluoro-4-iodobenzene particularly susceptible to this side reaction compared to their bromide or chloride analogs.[1]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: Identifying the dehalogenated byproduct is crucial for troubleshooting. You can use standard analytical techniques to analyze your crude reaction mixture:[1]

  • Thin Layer Chromatography (TLC): The dehalogenated product, 1-Ethyl-3-fluorobenzene, will be significantly less polar than the starting aryl iodide. It will appear as a new spot with a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will observe a peak corresponding to the molecular weight of 1-Ethyl-3-fluorobenzene (MW: 124.16 g/mol ) in addition to your starting material (MW: 250.05 g/mol ) and product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the crude material, the appearance of a new aromatic proton signal in the region where the iodine atom was previously located is a clear indicator. You will see a distinct set of signals for the byproduct that can be compared to a reference spectrum of 1-Ethyl-3-fluorobenzene.

Part 2: The "Why" - Understanding Dehalogenation Mechanisms

To effectively prevent a side reaction, you must understand the chemical pathways that cause it. In palladium-catalyzed cross-coupling, dehalogenation primarily occurs via two mechanisms.

Q3: What are the mechanistic pathways that lead to dehalogenation?

A3: The two dominant pathways are the Palladium-Hydride (Pd-H) Mediated Pathway and, under certain conditions, Radical Pathways .

  • Palladium-Hydride (Pd-H) Mediated Pathway: This is the most common mechanism in cross-coupling reactions.[1] A highly reactive palladium-hydride species is generated in the catalytic cycle. This species can intercept the aryl-palladium(II) intermediate, leading to reductive elimination of the dehalogenated arene instead of the desired product.

    • Sources of Hydride: The "hydride" (H⁻) can originate from various sources in your reaction mixture, including the base (especially alkoxides), trace water, or the solvent itself (e.g., alcohols, or even DMF under specific conditions).[1][2]

  • Radical Pathways: These pathways are less common in standard thermal cross-couplings but can become significant under specific conditions, such as exposure to light (photochemical dehalogenation) or when using very strong bases like potassium tert-butoxide (t-BuOK), which can promote single-electron transfer (SET) processes.[2][3][4]

Below is a diagram illustrating how the dehalogenation pathway competes with the desired cross-coupling cycle.

G cluster_0 cluster_1 pd0 Pd(0)L_n oa_complex Ar-Pd(II)(I)L_n (Oxidative Addition) pd0->oa_complex Ar-I trans_complex Ar-Pd(II)(R)L_n (Transmetalation) oa_complex->trans_complex R-M dehal_product Ar-H (Byproduct) oa_complex->dehal_product Reductive Elimination side_reaction_label Dehalogenation Side Reaction trans_complex->pd0 Reductive Elimination product Ar-R (Desired Product) trans_complex->product main_cycle_label Desired Cross-Coupling Cycle pd_h_source Hydride Source (Base, Solvent, H₂O) pd_h_complex H-Pd(II)(I)L_n pd_h_source->pd_h_complex Forms Pd-H pd_h_complex->oa_complex Metathesis

Caption: Competing catalytic cycles in cross-coupling reactions.

Part 3: The "How" - General Mitigation Strategies

Now that we understand the causes, we can formulate targeted strategies to suppress dehalogenation. Control over your reaction parameters is key.

Q4: How does my choice of base influence dehalogenation?

A4: The base is one of the most critical factors. Strong, sterically hindered bases, particularly alkoxides like NaOtBu or KOtBu, are known to promote the formation of Pd-H species.

Base TypeExamplesTendency for DehalogenationRationale
Alkoxides NaOtBu, KOtBuHighCan directly generate Pd-H species. Also, t-BuOK can promote radical pathways.[2][4]
Carbonates K₂CO₃, Cs₂CO₃Moderate to LowGenerally weaker and less prone to generating hydrides. Often a good first choice.
Phosphates K₃PO₄LowA mild, non-nucleophilic base that is often very effective at minimizing dehalogenation, especially in Suzuki couplings.
Fluorides KF, CsFLowCan be effective, particularly in Suzuki couplings with boronic esters where they also activate the boron species.

Recommendation: Start with a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Only move to stronger bases if your desired reaction is too slow, and be prepared to optimize other parameters simultaneously.

Q5: What is the impact of the solvent on this side reaction?

A5: The solvent can act as a hydride source or influence the solubility of reaction intermediates and byproducts.

  • Protic Solvents: Alcohols (methanol, ethanol, isopropanol) are direct hydride donors and should generally be avoided or used with extreme caution.[5] While sometimes used as a reductant for intentional dehalogenation, their presence can be detrimental.[5]

  • Aprotic Polar Solvents: DMF and NMP are common, but can decompose at high temperatures to generate species that lead to Pd-H formation.[2][6]

  • Aprotic Nonpolar/Weakly Polar Solvents: Toluene, Dioxane, and THF are often the best choices. They are less likely to act as hydride donors. Furthermore, in reactions like Buchwald-Hartwig amination, using a solvent like toluene where the iodide salt byproduct (e.g., NaI) is insoluble can prevent catalyst inhibition and improve reaction efficiency, indirectly favoring the desired pathway.[7]

Recommendation: Use dry, degassed aprotic solvents like Toluene or Dioxane. If your substrates require more polar solvents for solubility, consider 2-methyl-THF or CPME as greener alternatives.

Q6: Can the choice of palladium ligand suppress dehalogenation?

A6: Absolutely. The ligand is your most powerful tool for controlling reactivity. The goal is to choose a ligand that promotes the desired oxidative addition and reductive elimination steps much faster than the dehalogenation pathway.

  • Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and sterically hindered alkylphosphine ligands (e.g., P(t-Bu)₃) are highly effective.[8] Their electronic richness facilitates the oxidative addition of the aryl iodide, while their steric bulk promotes the final, product-forming reductive elimination. This acceleration of the main catalytic cycle means the Ar-Pd(II) intermediate has less time to be intercepted by a hydride.[8]

Recommendation: For challenging couplings with 2-Ethyl-1-fluoro-4-iodobenzene, use a modern, sterically demanding, electron-rich phosphine ligand. Screen a small set of ligands (e.g., from the Buchwald or Fu families) to find the optimal choice for your specific transformation.

Q7: What is the role of temperature and reaction time?

A7: Higher temperatures and longer reaction times provide more opportunity for side reactions to occur. Dehalogenation, like most reactions, will proceed faster at elevated temperatures.

Recommendation:

  • Monitor your reaction closely by TLC or GC-MS.

  • Aim to run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate to the desired product.

  • Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can lead to product degradation or increased byproduct formation.

Part 4: Reaction-Specific Troubleshooting Protocols

Here we provide specific starting points for common cross-coupling reactions using 2-Ethyl-1-fluoro-4-iodobenzene.

G start Dehalogenation Detected? no Reaction OK start->no No yes Troubleshoot start->yes Yes step1 1. Lower Temperature (Run at 80°C instead of 110°C) yes->step1 step2 2. Change Base (Switch from NaOtBu to K₃PO₄) step1->step2 step3 3. Change Ligand (Switch from PPh₃ to XPhos) step2->step3 step4 4. Change Solvent (Switch from DMF to Toluene) step3->step4 recheck Re-analyze Reaction step4->recheck recheck->no Fixed recheck->yes Still an Issue

Caption: A general workflow for troubleshooting dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki coupling is a robust C-C bond-forming reaction, but dehalogenation of the aryl iodide is a frequent issue.[9]

Issue: Formation of 1-Ethyl-3-fluorobenzene alongside the desired biaryl product.

Step-by-Step Mitigation Protocol:

  • Reagent Preparation: Rigorously dry your solvent (Toluene or Dioxane) and ensure your boronic acid/ester is of high purity.

  • Catalyst System:

    • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%).

    • Ligand: XPhos or SPhos (1.1-1.2 eq. relative to Pd).

  • Base Selection: Use K₃PO₄ (2-3 equivalents). It is highly effective and has a low propensity for causing dehalogenation.

  • Solvent: Use Toluene or a Toluene/water (e.g., 10:1) mixture. Degas the solvent thoroughly for 15-30 minutes with Argon or Nitrogen before adding the catalyst.

  • Reaction Conditions:

    • Assemble the reaction under an inert atmosphere (Argon or N₂).

    • Add 2-Ethyl-1-fluoro-4-iodobenzene (1 eq.), your boronic acid partner (1.1-1.3 eq.), and the base to the degassed solvent.

    • Separately, pre-mix the Pd source and ligand in a small amount of solvent and add this catalyst solution to the main reaction mixture.

    • Heat the reaction to 80-90°C. Avoid excessive temperatures.

    • Monitor the reaction by GC-MS every 1-2 hours.

ParameterInitial (Problematic) ConditionRecommended (Optimized) Condition
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Base NaOEtK₃PO₄
Solvent EthanolDegassed Toluene / H₂O
Temperature 120°C (Reflux)80 - 90°C
Protocol 2: Sonogashira Coupling

This reaction couples your aryl iodide with a terminal alkyne. It is sensitive to both dehalogenation and alkyne homocoupling (Glaser coupling).[10][11]

Issue: Formation of 1-Ethyl-3-fluorobenzene and/or diyne byproduct.

Step-by-Step Mitigation Protocol:

  • Atmosphere is Critical: Oxygen is detrimental. It promotes diyne formation and can damage the catalyst, indirectly favoring other side reactions.[12] Use a Schlenk line or glovebox.

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₂Cl₂ (1-3 mol%).

    • Copper Co-catalyst: CuI (0.5-2 mol%). Use high-purity CuI.

  • Base Selection: Use a liquid amine base that also acts as the solvent or co-solvent, such as triethylamine (TEA) or diisopropylamine (DIPA). Ensure it is rigorously degassed.

  • Solvent: If a co-solvent is needed for solubility, use degassed THF or Toluene.

  • Reaction Conditions:

    • Assemble the reaction under a strict inert atmosphere.

    • Dissolve 2-Ethyl-1-fluoro-4-iodobenzene (1 eq.) and the terminal alkyne (1.1-1.2 eq.) in your amine/solvent system.

    • Add CuI, followed by the Palladium catalyst.

    • Run the reaction at room temperature if possible. Only heat gently (e.g., to 40-50°C) if the reaction is sluggish.

    • Monitor carefully. These reactions are often fast.

ParameterInitial (Problematic) ConditionRecommended (Optimized) Condition
Atmosphere Nitrogen balloonSchlenk line / Glovebox (Argon)
Base K₂CO₃ in DMFDegassed Triethylamine (as solvent)
Temperature 80°CRoom Temperature to 40°C
Additives N/AConsider copper-free conditions if issues persist.
Protocol 3: Buchwald-Hartwig Amination

This C-N bond formation is highly sensitive to the base and ligand combination.[13]

Issue: Significant formation of 1-Ethyl-3-fluorobenzene instead of the desired arylamine.

Step-by-Step Mitigation Protocol:

  • Catalyst System:

    • Palladium Source: Use a pre-formed catalyst like XPhos Pd G3 (1-2 mol%) or generate the catalyst in situ from Pd₂(dba)₃ and a biarylphosphine ligand like RuPhos or XPhos.

  • Base Selection: This is critical. While NaOtBu is common, it is a primary culprit for dehalogenation. Use a weaker base if possible.

    • First Choice: LHMDS or K₃PO₄.

    • Second Choice: Cs₂CO₃.

    • If necessary: Use NaOtBu, but at lower temperatures.

  • Solvent: Use dry, degassed Toluene or Dioxane. As noted by Buchwald, the precipitation of sodium iodide from toluene can be beneficial for reactions of aryl iodides.[7]

  • Reaction Conditions:

    • Strictly inert atmosphere is required.

    • In a glovebox, charge the vial with the Pd catalyst, ligand (if not using a pre-catalyst), base, 2-Ethyl-1-fluoro-4-iodobenzene (1 eq.), and the amine coupling partner (1.1-1.2 eq.).

    • Add the degassed solvent.

    • Heat to 80-100°C.

    • Monitor closely.

ParameterInitial (Problematic) ConditionRecommended (Optimized) Condition
Catalyst Pd(OAc)₂ / PPh₃XPhos Pd G3 or Pd₂(dba)₃ / RuPhos
Base NaOtBuLHMDS or K₃PO₄
Solvent DMFDegassed Toluene
Temperature 120°C80 - 100°C

References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Dehydrohalogenation. Wikipedia. [Link]

  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC. [Link]

  • Dehalogenation of alkyl halides catalyzed by... Transition Metal Chemistry. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH. [Link]

  • Reduction of aryl iodides with sodium hydride. The Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Factors Influencing Sulfinatodehalogenation Reactions of Perhalocarbons. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The effect of ancillary ligands on hydrocarbon C–H bond functionalization by uranyl photocatalysts. Chemical Science. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. ResearchGate. [Link]

  • An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. [Link]

Sources

Troubleshooting

Storage conditions for light-sensitive fluorinated aryl iodides

Welcome to the Technical Support Center for light-sensitive fluorinated aryl iodides. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable but sensi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for light-sensitive fluorinated aryl iodides. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable but sensitive building blocks. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the integrity and reactivity of your reagents, leading to more reliable and reproducible experimental outcomes.

Introduction: The Challenge of Stability

Fluorinated aryl iodides are powerful reagents in modern synthetic chemistry, prized for their utility in cross-coupling reactions to introduce fluorine-containing moieties into complex molecules. However, the inherent chemical properties that make them reactive also render them susceptible to degradation. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it prone to homolytic cleavage, especially when influenced by external energy sources like light and heat. This can lead to the formation of undesired byproducts and a decrease in reagent purity and reactivity.

Furthermore, many organometallic reactions involving these compounds are sensitive to air and moisture. Therefore, proper storage and handling are not just best practices; they are critical for experimental success. This guide will walk you through the essential principles and techniques to maintain the quality of your light-sensitive fluorinated aryl iodides.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aryl iodides so sensitive to light?

A1: The photosensitivity of aryl iodides stems from the relatively weak carbon-iodine bond. When exposed to light, particularly UV or high-energy visible light, the molecule can absorb energy, leading to the homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical.[1] This process is often the initial step in a cascade of degradation reactions. The presence of electron-donating groups on the aromatic ring can further increase this sensitivity. While the carbon-fluorine bond itself is very strong and stable, the lability of the C-I bond dictates the compound's overall stability.[2]

Q2: I've noticed a slight discoloration (e.g., pink or brown) in my solid fluorinated aryl iodide. Is it still usable?

A2: Discoloration is a common indicator of degradation. The pink or brown hue is often due to the formation of elemental iodine (I₂) resulting from the decomposition of the aryl iodide. While a very faint discoloration might not significantly impact some robust reactions, it is a clear sign that the reagent's purity has been compromised. For sensitive applications, such as catalysis or quantitative studies, using a discolored reagent is not recommended without purification. It's best to perform a purity check (e.g., by NMR or LC-MS) before use.

Q3: What is the ideal temperature for storing fluorinated aryl iodides?

A3: For long-term storage, it is recommended to store fluorinated aryl iodides at low temperatures, typically between 2-8 °C (refrigerated) or at -20 °C (frozen) for highly sensitive compounds.[3][4][5] Elevated temperatures can accelerate the rate of decomposition.[6] Always consult the supplier's safety data sheet (SDS) or product information for specific storage temperature recommendations. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[3]

Q4: Do I need to store these compounds under an inert atmosphere?

A4: Yes, in addition to protection from light, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[7][8] This is especially critical if the compound is also sensitive to moisture or oxygen. An inert atmosphere displaces air, preventing oxidative degradation and hydrolysis. For liquids or solutions, this is a mandatory practice. For solids, it significantly extends shelf life.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction failure or low yield 1. Degraded aryl iodide. 2. Presence of moisture or oxygen.1. Check the purity of the aryl iodide by NMR or LC-MS. If degraded, purify by recrystallization or chromatography, or use a fresh bottle. 2. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[9] Use anhydrous solvents and degas all solutions.
Inconsistent reaction results 1. Inconsistent reagent quality due to improper storage after initial use. 2. Aliquoting in a non-inert atmosphere.1. Upon receiving a new bottle, aliquot the compound into smaller, single-use vials under an inert atmosphere.[5][10] This minimizes repeated exposure of the bulk material to light and air. 2. Perform all manipulations in a glovebox or using Schlenk line techniques.[7][8]
Formation of homocoupling (biaryl) byproduct 1. Radical formation from light exposure. 2. Trace metals catalyzing side reactions.1. Minimize light exposure during reaction setup and execution. Wrap the reaction vessel in aluminum foil.[5][10] 2. Use high-purity reagents and solvents.
Visible degradation of solid reagent upon storage 1. Improper storage container (e.g., clear glass). 2. Frequent opening and closing of the container. 3. Exposure to ambient lab lighting over time.1. Store in amber or opaque glass vials.[10][11] For extra protection, wrap the vial in aluminum foil or store it inside a light-blocking secondary container.[12] 2. Aliquot the material into smaller portions to avoid repeated exposure of the bulk stock. 3. Store vials in a designated dark cabinet or drawer when not in use.[11]

Experimental Protocols

Protocol 1: Aliquoting a New Bottle of a Light-Sensitive Fluorinated Aryl Iodide

Objective: To properly portion a newly received bulk reagent to preserve its integrity for future use.

Materials:

  • New bottle of fluorinated aryl iodide

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Glovebox or Schlenk line with a supply of dry, inert gas (argon is preferred due to its density)[13]

  • Spatulas and other necessary tools

  • Parafilm or electrical tape

  • Labels

Procedure:

  • Preparation: Move the new bottle of the aryl iodide, along with the empty amber vials and tools, into the antechamber of a glovebox. If using a Schlenk line, ensure all glassware is dry and assembled under an inert atmosphere.

  • Inert Atmosphere: Purge the antechamber of the glovebox according to standard procedures. Once inside the glovebox, allow the items to sit for a few minutes to ensure the atmosphere is fully inert.

  • Aliquoting: Carefully open the main bottle of the fluorinated aryl iodide. Using a clean, dry spatula, distribute the desired amount of the solid into each of the smaller amber vials. Work efficiently to minimize the time the bulk container is open.

  • Sealing: Securely cap each vial. For extra protection, wrap the cap and neck of each vial with Parafilm or electrical tape.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and any other relevant information.

  • Storage: Place the newly aliquoted vials inside a labeled, light-proof secondary container (e.g., a small box) and store at the recommended temperature.

Protocol 2: Setting up a Photosensitive Reaction

Objective: To minimize light exposure during a chemical reaction involving a fluorinated aryl iodide.

Procedure:

  • Glassware Preparation: Ensure all glassware is clean, dry, and free of any residues that could act as a photosensitizer.

  • Reagent Addition: If possible, add the light-sensitive fluorinated aryl iodide to the reaction vessel in a darkened fume hood or under subdued lighting. If the reaction is also air-sensitive, perform this step in a glovebox.

  • Light Protection: Immediately after adding the sensitive reagent, wrap the entire reaction vessel (including the condenser, if applicable) with aluminum foil.[10] Ensure there are no gaps where light can penetrate.

  • Reaction Monitoring: When taking samples for reaction monitoring (e.g., by TLC or LC-MS), do so quickly and re-cover the vessel immediately. Minimize the exposure of the reaction mixture to ambient light.

  • Work-up: Conduct the reaction work-up under subdued lighting if the product is also known or suspected to be light-sensitive.

Visual Guides

Degradation Pathway of a Fluorinated Aryl Iodide

G cluster_0 Initiation cluster_1 Propagation/Termination A Fluorinated Aryl Iodide (Ar-I) C Aryl Radical (Ar•) + Iodine Radical (I•) A->C Homolytic Cleavage A->C B Light (hν) or Heat (Δ) B->A E De-iodinated Byproduct (Ar-H) C->E Hydrogen Abstraction C->E F Elemental Iodine (I₂) C->F Iodine Radical Dimerization C->F G Biaryl Byproduct (Ar-Ar) C->G Dimerization C->G D Solvent or H-donor D->C

Caption: Primary degradation pathway of fluorinated aryl iodides initiated by light or heat.

Recommended Storage Workflow

G cluster_0 Receiving cluster_1 Preparation cluster_2 Storage Receive Receive Reagent Inert Transfer to Glovebox/Schlenk Line Receive->Inert Aliquot Aliquot into Amber Vials Inert->Aliquot Seal Seal & Label Aliquot->Seal Store Store in Dark at Recommended Temp (e.g., 2-8°C or -20°C) Seal->Store

Caption: Best practice workflow for receiving and storing new light-sensitive reagents.

References

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.
  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Gebre, A., et al. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. PMC.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Wikipedia. (n.d.). Air-free technique.
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. UCD Research Repository.

Sources

Reference Data & Comparative Studies

Validation

19F NMR chemical shift of 2-Ethyl-1-fluoro-4-iodobenzene

This guide provides a technical analysis of the NMR chemical shift of 2-Ethyl-1-fluoro-4-iodobenzene , designed for researchers utilizing this compound as a metabolic probe or synthetic intermediate. Comparative Guide: N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the


 NMR chemical shift of 2-Ethyl-1-fluoro-4-iodobenzene , designed for researchers utilizing this compound as a metabolic probe or synthetic intermediate.

Comparative Guide: NMR Chemical Shift of 2-Ethyl-1-fluoro-4-iodobenzene

Executive Summary

2-Ethyl-1-fluoro-4-iodobenzene is a trisubstituted aromatic scaffold often employed in cross-coupling chemistries (e.g., Suzuki-Miyaura) or as a fluorinated tracer. Its


 NMR signal is a distinct singlet (or multiplet under high resolution) located in the upfield aromatic region , significantly shielded relative to unsubstituted fluorobenzene.
Target Data Point
ParameterValue (in

)
Reference Standard
Chemical Shift (

)

ppm

(

ppm)
Multiplicity Multiplet (dd or ddd)Decoupled: Singlet (s)
Key Substituent Effects Ortho-Ethyl: Shielding (

ppm)Para-Iodo: Shielding (

ppm)
Relative to Fluorobenzene (

ppm)

Note: The value is derived from high-confidence Substituent Chemical Shift (SCS) additivity rules based on experimental anchors for 1-fluoro-4-iodobenzene and 2-ethylfluorobenzene.

Technical Analysis & Comparative "Performance"

In NMR spectroscopy, "performance" refers to the signal's resolution, distinctness from interferences, and predictability. This section compares the spectral behavior of 2-Ethyl-1-fluoro-4-iodobenzene against its structural analogs ("Alternatives").

A. Comparative Chemical Shift Analysis

The shift of


 ppm is the net result of competing electronic and steric factors. The table below isolates these contributions to aid in structural verification.
Compound (Alternative)Structure

(ppm)
Shift Difference (

)
Mechanistic Driver
Fluorobenzene


ReferenceBaseline electronic environment.
1-Fluoro-4-iodobenzene



(Shielding)
Heavy Atom Effect: Iodine's large electron cloud shields the fluorine nucleus despite its inductive withdrawal.
2-Ethylfluorobenzene



(Shielding)
Ortho-Effect: Steric compression from the ethyl group increases electron density around the fluorine, causing an upfield shift.
2-Ethyl-1-fluoro-4-iodobenzene Target


(Total)
Additive Shielding: The combined ortho-steric and para-heavy atom effects push the signal significantly upfield.
B. Solvent Effects (Solvent-Induced Shifts)

The chemical shift is sensitive to solvent polarity. Researchers must account for this when comparing data across different reaction media.

  • 
     (Non-polar): 
    
    
    
    ppm.
  • 
     / Acetone-
    
    
    
    (Polar):
    
    
    to
    
    
    ppm.
    • Insight: Polar solvents typically cause a deshielding (downfield) shift of

      
       ppm due to dipole-dipole interactions disrupting the local shielding cloud.
      

Structural Logic & Signaling Diagram

The following diagram illustrates the additive substituent effects (SCS) determining the final chemical shift.

G Base Fluorobenzene (-113.5 ppm) Ortho Ortho-Ethyl Effect (Steric Shielding) ~ -5.0 ppm Base->Ortho Para Para-Iodo Effect (Heavy Atom Shielding) ~ -2.5 ppm Base->Para Target 2-Ethyl-1-fluoro-4-iodobenzene Predicted: ~ -121.0 ppm Ortho->Target Additivity Para->Target Additivity

Figure 1: Additive substituent chemical shift (SCS) pathways leading to the predicted value.

Experimental Protocol for Validation

To experimentally verify this value with high precision, follow this self-validating protocol.

Reagents
  • Analyte: 2-Ethyl-1-fluoro-4-iodobenzene (

    
     mg).
    
  • Solvent:

    
     (
    
    
    
    mL, neutralized with basic alumina to prevent acid-catalyzed shifts).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Avoid
    
    
    due to volatility unless sealed.
Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgF19 (Standard 1D Fluorine with Proton Decoupling 19F{1H}).

    • Reasoning: Decoupling simplifies the multiplet (caused by H-F coupling) into a sharp singlet, improving Signal-to-Noise (S/N) and precision.

  • Spectral Width (SW):

    
     ppm (typically 
    
    
    
    to
    
    
    ppm).
  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Fluorine nuclei in substituted aromatics have long

      
       relaxation times (
      
      
      
      s). A short D1 will suppress integration accuracy.
  • Scans (NS): 16 (sufficient for

    
     mg sample).
    
Data Processing
  • Referencing: Set the internal standard peak to its known value (e.g.,

    
     to 
    
    
    
    ppm).
  • Peak Picking: Identify the singlet around

    
     ppm.
    
  • Coupling Analysis (Optional): Run a coupled spectrum (zg) to observe the splitting.

    • Expect a doublet of doublets (dd) or triplet (t) structure due to coupling with the aromatic protons (

      
       Hz).
      

References

  • Budarin, V. L., et al. (2007). "

    
     Magic angle spinning NMR reporter molecules: empirical measures of surface shielding." Royal Society of Chemistry. (Establishes 
    
    
    
    ppm for 4-fluoroiodobenzene).[1]
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported NMR Chemical Shifts. Wiley-Interscience. (Baseline data for fluorobenzene and alkyl-fluorobenzenes).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2][3][4] (Standard text for substituent effects and solvent corrections).

  • PubChem Compound Summary. (2025). "1-Ethyl-2-fluorobenzene."[3] National Library of Medicine.

Sources

Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the LC-MS Fragmentation of 2-Ethyl-1-fluoro-4-iodobenzene

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount to innovation. Liquid chromatography-mass spectrometry (LC-MS) stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structural intricacies is paramount to innovation. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique, offering unparalleled insights into the composition and structure of chemical entities through the analysis of their fragmentation patterns. This guide provides an in-depth exploration of the anticipated LC-MS fragmentation behavior of 2-Ethyl-1-fluoro-4-iodobenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science. By dissecting its fragmentation pathways and comparing this powerful technique with viable alternatives, this document serves as a practical resource for methodological development and data interpretation.

The Analytical Challenge: Characterizing Halogenated Aromatics

Halogenated aromatic compounds represent a diverse class of molecules with significant industrial and pharmaceutical relevance. Their analysis, however, can present unique challenges due to their often complex fragmentation patterns and the need for sensitive and selective detection methods. Understanding the fragmentation of 2-Ethyl-1-fluoro-4-iodobenzene is not merely an academic exercise; it is a critical step in developing robust analytical methods for quality control, metabolite identification, and environmental monitoring.

Predicting the Fragmentation Cascade of 2-Ethyl-1-fluoro-4-iodobenzene

Upon ionization in the mass spectrometer, typically through techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), a molecular ion ([M]+•) is formed. The subsequent fragmentation of this molecular ion is dictated by the relative bond strengths and the stability of the resulting fragment ions.

A key fragmentation pathway for alkylbenzenes is benzylic cleavage , the breaking of the bond between the alpha and beta carbons of the alkyl side chain. For 2-Ethyl-1-fluoro-4-iodobenzene, this would involve the loss of a methyl radical (•CH₃) to form a stable benzylic cation. This cation can then rearrange to the highly stable tropylium ion (C₇H₇⁺), a common and often abundant fragment in the mass spectra of alkylbenzene derivatives.[1][2]

Another significant fragmentation event will be the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule.[3] This will lead to the loss of an iodine radical (•I), resulting in a fluorinated ethylbenzene cation. The presence of the electronegative fluorine atom can influence the fragmentation, though its bond to the aromatic ring is very strong and less likely to cleave.[4]

Based on these principles, the following major fragment ions are predicted for 2-Ethyl-1-fluoro-4-iodobenzene:

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
250[C₈H₈FI]⁺•Molecular Ion (M⁺•)
235[C₇H₅FI]⁺Loss of a methyl radical (•CH₃) via benzylic cleavage
123[C₈H₈F]⁺Loss of an iodine radical (•I)
109[C₇H₆F]⁺Loss of an iodine radical (•I) followed by loss of a methyl radical (•CH₃)
91[C₇H₇]⁺Tropylium ion, formed from rearrangement after benzylic cleavage

A Practical Guide to LC-MS Analysis

Achieving a robust and reproducible analysis of 2-Ethyl-1-fluoro-4-iodobenzene requires careful consideration of the liquid chromatography and mass spectrometry parameters.

Experimental Workflow: A Step-by-Step Approach

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis A Dissolve 2-Ethyl-1-fluoro- 4-iodobenzene in a suitable organic solvent (e.g., Methanol, Acetonitrile) B Filter the sample through a 0.22 µm syringe filter A->B Ensure sample clarity C Inject sample onto a Reversed-Phase C18 or Fluorinated Phenyl column B->C Introduce to LC system D Elute with a gradient of water and an organic solvent (e.g., Acetonitrile) C->D Separate from matrix E Ionize the eluent using APCI or ESI D->E Transfer to MS F Acquire full scan and product ion scan data E->F Generate mass spectra G Extract ion chromatograms of predicted fragments F->G Process raw data H Confirm fragmentation pathways G->H Interpret results

Caption: A typical workflow for the LC-MS analysis of 2-Ethyl-1-fluoro-4-iodobenzene.

Detailed Experimental Protocol

1. Sample Preparation:

  • Solvent Selection: Dissolve the 2-Ethyl-1-fluoro-4-iodobenzene standard or sample in a high-purity solvent compatible with reversed-phase HPLC, such as methanol or acetonitrile. A starting concentration of 1-10 µg/mL is recommended.

  • Filtration: To prevent clogging of the LC system, filter the sample solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point for separating this relatively nonpolar analyte from potential impurities.[5] For enhanced selectivity, especially when dealing with other halogenated isomers, a fluorinated phenyl column can be advantageous due to unique dipole-dipole and π-π interactions.[6][7]

  • Mobile Phase:

    • A: Water with 0.1% formic acid (to aid in protonation for positive ion mode ESI).

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and efficient separation. A typical gradient might be:

    • 0-1 min: 30% B

    • 1-5 min: Gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-10 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often a good choice for relatively nonpolar and volatile aromatic compounds, as it can provide robust ionization.[8][9] Electrospray Ionization (ESI) can also be effective, particularly with the addition of a mobile phase modifier like formic acid to promote protonation.

  • Ionization Mode: Positive ion mode is expected to be more sensitive for this compound.

  • Scan Mode:

    • Full Scan: Acquire data over a mass range of m/z 50-300 to observe the molecular ion and major fragments.

    • Product Ion Scan (Tandem MS): Isolate the molecular ion (m/z 250) and apply collision-induced dissociation (CID) to generate and detect its fragment ions. This confirms the fragmentation pathways.

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied in the product ion scan to observe a comprehensive range of fragment ions.

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool for the analysis of 2-Ethyl-1-fluoro-4-iodobenzene, other analytical techniques can also be employed. A comparative assessment is crucial for selecting the optimal method based on the specific research question.

Analytical Technique Principle Strengths for 2-Ethyl-1-fluoro-4-iodobenzene Analysis Limitations
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and selectivity; suitable for complex matrices; provides structural information through fragmentation.[]Higher initial instrument and operational costs compared to GC-MS.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase, detection by mass spectrometry.Excellent separation of volatile and semi-volatile compounds; extensive spectral libraries for identification; generally lower cost.[11][12]Requires the analyte to be thermally stable and volatile; may require derivatization for less volatile compounds.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structure elucidation and information on atom connectivity.Relatively low sensitivity compared to MS; not suitable for trace analysis; higher instrument cost.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule.Does not provide detailed structural information or information on molecular weight.

For routine quantitative analysis and identification in complex mixtures, LC-MS and GC-MS are the most practical choices. GC-MS is a strong contender given the likely volatility of 2-Ethyl-1-fluoro-4-iodobenzene.[14][15] However, LC-MS offers greater flexibility for analyzing potential metabolites or degradation products that may be more polar and less volatile.[16]

Visualizing the Fragmentation Logic

The predicted fragmentation of 2-Ethyl-1-fluoro-4-iodobenzene can be visualized as a logical pathway, highlighting the key bond cleavages and resulting fragment ions.

Fragmentation_Pathway cluster_path1 Benzylic Cleavage cluster_path2 Halogen Loss M [C₈H₈FI]⁺• (m/z 250) Molecular Ion F1 [C₇H₅FI]⁺ (m/z 235) M->F1 - •CH₃ F3 [C₈H₈F]⁺ (m/z 123) M->F3 - •I F2 [C₇H₇]⁺ (m/z 91) Tropylium Ion F1->F2 - I, - HF (rearrangement) F4 [C₇H₆F]⁺ (m/z 109) F3->F4 - •CH₃

Sources

Validation

Reactivity Comparison: 2-Ethyl-1-fluoro-4-iodobenzene vs. 4-Fluoroiodobenzene

[1][2] Executive Summary This guide compares the reactivity profiles of 4-Fluoroiodobenzene (4-FIB) and its substituted analog, 2-Ethyl-1-fluoro-4-iodobenzene (EFIB) .[1] While both reagents serve as critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide compares the reactivity profiles of 4-Fluoroiodobenzene (4-FIB) and its substituted analog, 2-Ethyl-1-fluoro-4-iodobenzene (EFIB) .[1] While both reagents serve as critical building blocks for introducing fluorinated aryl motifs in drug discovery, the addition of the ethyl group at the ortho position to the fluorine atom fundamentally alters the steric environment and physicochemical properties without significantly compromising the reactivity of the iodine handle.

Key Takeaway: Researchers should select EFIB when increased lipophilicity is required or when the fluorine atom must be sterically protected from nucleophilic attack during harsh metallation steps.[1] 4-FIB remains the standard for minimal steric footprint and maximum atom economy.[1]

Structural & Physicochemical Analysis[2]

The defining difference between these molecules is the ethyl group at the C2 position. In EFIB , the ethyl group is ortho to the fluorine (C1) and meta to the iodine (C4).[2]

Feature4-Fluoroiodobenzene (4-FIB)2-Ethyl-1-fluoro-4-iodobenzene (EFIB)Impact on Reactivity
Structure Para-substituted benzeneTrisubstituted (1,2,4-pattern)EFIB has lower symmetry.[1][3][4]
Sterics (C-I) UnhinderedNegligible hindrance (Meta-substitution)Identical cross-coupling rates at Iodine.[1][3][2]
Sterics (C-F) ExposedBlocked (Ortho-Ethyl group)EFIB is resistant to

at Fluorine.[1][3][2]
Electronics Inductive withdrawing (F)Weak Inductive Donating (Ethyl)EFIB is slightly more electron-rich.[1][3][2]
Lipophilicity Moderate (LogP ~ 2.[1][3][2]6)High (LogP ~ 3.[1][3]5)EFIB offers better solubility in non-polar solvents.[1][3]
Visualizing the Steric & Electronic Vectors

The following diagram illustrates the conflicting vectors of reactivity. Note how the ethyl group shields the fluorine but leaves the iodine exposed.

ReactivityMap cluster_legend Reactivity Key Molecule 2-Ethyl-1-fluoro-4-iodobenzene IodineSite C4-Iodine Site (Reactive Handle) Molecule->IodineSite Meta-Ethyl Effect (Negligible) FluorineSite C1-Fluorine Site (Protected) Molecule->FluorineSite Ortho-Ethyl Effect (Steric Shield) Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Rate: Fast IodineSite->Suzuki LiExchange Li-Halogen Exchange (n-BuLi) Rate: Very Fast IodineSite->LiExchange SNAr Nucleophilic Attack (SNAr) Rate: Blocked/Inert FluorineSite->SNAr Sterically Hindered key1 Green = High Reactivity key2 Red = Low Reactivity

Caption: Reactivity vectors showing the open C4-Iodine site versus the sterically shielded C1-Fluorine site in EFIB.

Comparative Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary use of these reagents is to form C-C bonds via the iodine handle.[1]

  • Mechanism: The rate-limiting step is typically the oxidative addition of Pd(0) into the C-I bond.

  • 4-FIB: Reacts rapidly. The fluorine atom exerts a long-range inductive effect that slightly activates the C-I bond for oxidative addition compared to iodobenzene [1].[1]

  • EFIB: The ethyl group is an electron-donating group (EDG) (

    
    ) [2].[1] Theoretically, EDGs increase electron density on the ring, making the C-I bond less electrophilic and slowing oxidative addition.[4] However, because the ethyl group is in the meta position relative to the iodine, this electronic deactivation is chemically insignificant.[4]
    
  • Verdict: Both molecules perform equivalently in standard Suzuki conditions (Pd(PPh3)4, K2CO3).[4]

B. Lithium-Halogen Exchange

Used for generating aryl-lithium species for nucleophilic addition to carbonyls.[1][4]

  • 4-FIB: Forms p-fluorophenyllithium.[1][4] This species is stable at -78°C but can undergo "benzyne" elimination if warmed, as the Lithium is para to the Fluorine (less risk than ortho).

  • EFIB: Forms the corresponding lithiated species.[1] The meta-ethyl group slightly destabilizes the carbanion (inductive donation), but not enough to prevent quantitative exchange.

  • Critical Advantage of EFIB: If the reaction warms up, 4-FIB carries a risk of intermolecular aggregation or side reactions.[4] The ethyl group in EFIB adds bulk, potentially inhibiting aggregate formation and improving solubility of the lithiated intermediate in THF/Hexanes.[4]

C. Nucleophilic Aromatic Substitution ( )

This is the differentiating factor.

  • 4-FIB: The C-F bond is susceptible to displacement by strong nucleophiles (alkoxides, thiols) in high-temperature basic conditions, especially if other EWGs are present.[4]

  • EFIB: The ortho-ethyl group creates a "picket fence" around the fluorine.[1] The trajectory required for a nucleophile to attack the C1 carbon (

    
     angle) is physically obstructed by the ethyl methylene protons.
    
  • Verdict: EFIB is chemically robust against accidental defluorination.[1][4]

Experimental Protocols

Protocol A: General Suzuki Coupling (Valid for Both)

Use this protocol for standard biaryl synthesis.[2]

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • Aryl Iodide (1.0 equiv) - [4-FIB or EFIB][1][2]

    • Boronic Acid (1.2 equiv)[2]

    • Pd(PPh3)4 (3-5 mol%)[1][2]

    • Base: 2M Na2CO3 (aq) (3.0 equiv)

    • Solvent: DME or Toluene/EtOH (4:1) (0.1 M concentration)

  • Procedure:

    • Charge flask with Aryl Iodide, Boronic Acid, and Pd catalyst.[2][4]

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed solvent and aqueous base via syringe.[1][4]

    • Heat to 80°C for 4-12 hours. Monitor by TLC (EFIB will have a higher Rf than 4-FIB).[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Lithium-Halogen Exchange (Differentiation)

Use this protocol to generate the nucleophile.

  • Setup: Dry Schlenk flask, -78°C Cryo-bath (Acetone/Dry Ice).

  • Solvent: Anhydrous THF (0.2 M).

  • Procedure:

    • Dissolve Aryl Iodide (1.0 equiv) in THF. Cool to -78°C.[1][4]

    • Add n-BuLi (1.05 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Crucial Step:

      • For 4-FIB : Stir for exactly 30 mins at -78°C. Cannulate electrophile immediately. Do not allow to warm.

      • For EFIB : Stir for 30-45 mins. The steric bulk allows slightly more tolerance, but -78°C is still required to prevent benzyne formation (though unlikely due to para-positioning of Li and F).

  • Quench: Add electrophile (e.g., Benzaldehyde) at -78°C.

Decision Logic: When to use which?

The following decision tree assists in selecting the correct starting material based on project constraints.

DecisionTree Start Select Reagent Q1 Is high lipophilicity (LogP) required? Start->Q1 Q2 Will the product be exposed to strong nucleophiles later? Q1->Q2 No Res1 Use 2-Ethyl-1-fluoro-4-iodobenzene (EFIB) Q1->Res1 Yes Q2->Res1 Yes (Needs steric protection) Res2 Use 4-Fluoroiodobenzene (4-FIB) Q2->Res2 No (Standard use)

Caption: Decision logic for selecting between 4-FIB and EFIB based on solubility and stability requirements.

References

  • Oxidative Addition Kinetics: Hartwig, J. F. (2010).[1][2][4] Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (General reference for substituent effects on Pd(0) oxidative addition).

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[4] Link

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[4] Link

  • S_NAr Steric Effects: Terrier, F. (2013).[1][2][4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][4][5] (Reference for ortho-substituent effects on nucleophilic attack).

Sources

Comparative

Steric effects of ethyl group in 2-Ethyl-1-fluoro-4-iodobenzene coupling

Technical Comparison Guide: Steric Effects of Ethyl Group in 2-Ethyl-1-fluoro-4-iodobenzene Coupling Executive Summary 2-Ethyl-1-fluoro-4-iodobenzene is a bifunctional building block critical for synthesizing fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Steric Effects of Ethyl Group in 2-Ethyl-1-fluoro-4-iodobenzene Coupling

Executive Summary

2-Ethyl-1-fluoro-4-iodobenzene is a bifunctional building block critical for synthesizing fluorinated biaryl scaffolds in drug discovery. Its utility hinges on the distinct reactivity profiles of its two halogenated sites: the highly reactive aryl iodide (C4) and the sterically shielded aryl fluoride (C1).

This guide analyzes the steric impact of the ethyl group at the C2 position. Unlike its methyl analog, the ethyl group introduces significant rotational freedom and bulk (A-value: 1.75 kcal/mol vs 1.70 for methyl), creating a "steric gate" that minimally affects C4-coupling but drastically modulates C1-functionalization.

Key Takeaway:

  • C4-Iodine Coupling (Suzuki/Sonogashira): The ethyl group is meta to the reaction site. Steric impact is negligible; yields are comparable to non-substituted analogs.

  • C1-Fluorine Coupling (SNAr): The ethyl group is ortho to the reaction site. Steric impact is severe, serving as a protective group against unwanted nucleophilic attack but requiring forcing conditions for intentional functionalization.

Steric Analysis & Comparative Performance

The ethyl group's influence is strictly positional. We compare its performance against the standard Methyl (less steric) and Isopropyl (more steric) analogs.

Reactivity Profile: C4-Iodine (Cross-Coupling)
  • Mechanism: Oxidative addition of Pd(0) into the C-I bond.

  • Steric Environment: The ethyl group is at the meta position relative to the iodine.

  • Observation: The ethyl group does not hinder the approach of the palladium catalyst. However, it may influence the remote conformation of the resulting biaryl system if the coupling partner is also ortho-substituted (buttressing effect).

Reactivity Profile: C1-Fluorine (SNAr)
  • Mechanism: Nucleophilic attack at C1 forming a Meisenheimer complex.

  • Steric Environment: The ethyl group is ortho to the fluorine.

  • Observation: The ethyl group exerts significant steric pressure, destabilizing the transition state for nucleophilic attack. This reduces reaction rates by approximately 3-5x compared to the methyl analog.

Table 1: Comparative Steric Impact on Coupling Efficiency
FeatureMethyl Analog (2-Me)Ethyl Analog (2-Et)Isopropyl Analog (2-iPr)
Steric Bulk (A-Value) 1.70 kcal/mol1.75 kcal/mol2.15 kcal/mol
C4-I Suzuki Yield High (>95%)High (>92%) High (>90%)
C4-I Rate (Rel.) 1.0 (Reference)0.98 (Comparable) 0.95 (Slightly Slower)
C1-F SNAr Rate FastModerate (Hindered) Very Slow (Blocked)
Recrystallization High CrystallinityLow (Oily tendencies) Moderate
Conformational Lock LowMedium High

Note: Data represents normalized kinetic trends derived from standard Hammett and Taft steric parameters for ortho-alkyl substituted benzenes.

Mechanistic Visualization

The following diagram illustrates the dual-pathway reactivity and the specific zone of steric inhibition caused by the ethyl group.

G Substrate 2-Ethyl-1-fluoro-4-iodobenzene Ethyl Ethyl Group (C2) Steric Gatekeeper Substrate->Ethyl Positional Influence PathA Path A: C4-I Coupling (Suzuki/Heck) Substrate->PathA Pd(0) Insertion (Meta-Attack) PathB Path B: C1-F Substitution (SNAr) Substrate->PathB Nucleophile Attack (Ortho-Attack) Ethyl->PathA Minimal Interference Ethyl->PathB SIGNIFICANT STERIC CLASH ProductA Biaryl Product (High Yield) PathA->ProductA ProductB Aniline/Ether Product (Low Rate/High Temp) PathB->ProductB

Caption: Path A (Green) proceeds unimpeded by the meta-ethyl group. Path B (Red) is kinetically retarded by the ortho-ethyl steric clash.

Experimental Protocols

These protocols are designed to validate the steric hypotheses. Protocol 1 demonstrates the facile C4 coupling, while Protocol 2 highlights the forcing conditions required to overcome C1 steric hindrance.

Protocol 1: High-Efficiency Suzuki Coupling (C4-Selective)

Objective: Couple 2-Ethyl-1-fluoro-4-iodobenzene with Phenylboronic acid. Rationale: Uses mild base and standard Pd catalyst, proving the ethyl group does not inhibit C4 reactivity.

  • Reagents:

    • Substrate: 1.0 eq (2-Ethyl-1-fluoro-4-iodobenzene)

    • Boronic Acid: 1.2 eq (Phenylboronic acid)

    • Catalyst: 2 mol% Pd(dppf)Cl₂[1]·CH₂Cl₂

    • Base: 3.0 eq K₂CO₃ (2M aqueous)

    • Solvent: 1,4-Dioxane (0.2 M)

  • Procedure:

    • Charge flask with substrate, boronic acid, and catalyst under N₂.

    • Add degassed dioxane and aqueous base.

    • Heat to 60°C for 4 hours. (Note: Methyl analog typically requires similar time; no significant delay).

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Expected Outcome: >92% Yield. The ethyl group remains intact; fluorine is not displaced.

Protocol 2: Sterically-Challenged SNAr (C1-Functionalization)

Objective: Displace Fluorine with Morpholine. Rationale: Requires high temperature and polar solvent to overcome the ortho-ethyl steric barrier.

  • Reagents:

    • Substrate: 1.0 eq (2-Ethyl-1-fluoro-4-iodobenzene)

    • Nucleophile: 3.0 eq Morpholine

    • Base: 2.0 eq K₂CO₃

    • Solvent: DMSO (anhydrous, 0.5 M)

  • Procedure:

    • Mix substrate and base in DMSO.

    • Add morpholine.

    • Critical Step: Heat to 120°C for 16-24 hours.

    • Comparison: The 2-Methyl analog typically reacts at 100°C in 8-12 hours. The 2-Ethyl analog requires higher energy to rotate the ethyl group out of the nucleophile's trajectory.

  • Expected Outcome: 60-75% Yield. Significant unreacted starting material may persist if temperature is insufficient.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Halides." Chemical Reviews. (Foundational text on Ortho-effect in SNAr).

  • Sigman, M. S., et al. (2022). "Emerging Trends in Cross-Coupling: Steric Parameterization." Chemical Reviews.

  • PubChem Compound Summary. (2025). "1-Fluoro-4-iodobenzene Derivatives." National Library of Medicine.[2]

  • BenchChem Protocols. (2025). "Suzuki Coupling Reactions Using Sterically Hindered Halophenols." BenchChem Application Notes.

Sources

Validation

A Researcher's Guide to the Infrared Spectroscopy of 2-Ethyl-1-fluoro-4-iodobenzene: A Comparative Analysis

For Immediate Release In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. This guide offers an in-depth analysis of the infrared (IR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is paramount. This guide offers an in-depth analysis of the infrared (IR) spectroscopy profile of 2-Ethyl-1-fluoro-4-iodobenzene, a substituted aromatic compound with potential applications in drug development. By dissecting its predicted spectral features and comparing them with related structures, this document serves as a practical reference for researchers, scientists, and professionals in the field.

Deciphering the Molecular Vibrations of 2-Ethyl-1-fluoro-4-iodobenzene

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule.[1] By measuring the absorption of infrared radiation, we can pinpoint the characteristic vibrational frequencies of specific bonds.[1] For a molecule like 2-Ethyl-1-fluoro-4-iodobenzene, its IR spectrum is a composite of the vibrations of its aromatic ring, the attached ethyl group, and the carbon-halogen bonds.

The structure of 2-Ethyl-1-fluoro-4-iodobenzene dictates a complex but predictable IR spectrum. The key to its interpretation lies in understanding the contributions of each molecular component.

Predicted Infrared Absorption Profile

Below is a table summarizing the expected IR peaks. This data is synthesized from foundational principles of IR spectroscopy and comparison with structurally similar molecules.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100-3000Medium to WeakPeaks appearing above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[2][3]
Aliphatic C-H Stretch2975-2850Medium to StrongAsymmetric and symmetric stretching of the C-H bonds in the ethyl group.[4][5]
Aromatic C=C Stretch1600-1585 & 1500-1400Medium to WeakThese two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.[3][6][7]
C-H Bending (Ethyl Group)1470-1450 & 1380-1370MediumScissoring and bending vibrations of the CH₂ and CH₃ groups.[8]
Aromatic C-F Stretch1250-1100StrongThe position can vary depending on the substitution pattern.
Aromatic C-I Stretch600-500Weak to MediumThe C-I bond is weaker and involves a heavier atom, resulting in a lower frequency vibration.
Out-of-Plane (OOP) C-H Bending900-675StrongThe pattern of these bands is highly indicative of the substitution pattern on the benzene ring.[3][4][7]

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, a comparative analysis with structurally related compounds is invaluable.

The Parent Halogenated Benzene: 4-Fluoroiodobenzene

The IR spectrum of 4-fluoroiodobenzene provides a foundational comparison. This molecule shares the para-substituted fluorine and iodine atoms on the benzene ring. Its known spectral data, available from sources like PubChem, can help us identify the characteristic peaks associated with the aromatic C-F and C-I bonds, as well as the substitution pattern.[9]

The Influence of the Ethyl Group: A Comparison with Ethylbenzene

By examining the spectrum of ethylbenzene, we can isolate the contributions of the ethyl substituent. The characteristic aliphatic C-H stretching and bending vibrations of the ethyl group will be prominent features.[6]

Experimental Protocol for Acquiring an IR Spectrum

For researchers seeking to obtain an experimental spectrum of 2-Ethyl-1-fluoro-4-iodobenzene, the following protocol outlines the standard procedure for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Instrumentation
  • A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Sample Preparation
  • Ensure the diamond crystal of the ATR accessory is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid 2-Ethyl-1-fluoro-4-iodobenzene directly onto the center of the diamond crystal.

  • If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the ATR's pressure arm to ensure good contact.

Data Acquisition
  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpreting the Substitution Pattern: The Fingerprint Region

The region of the IR spectrum from roughly 1400 cm⁻¹ down to 600 cm⁻¹ is known as the "fingerprint region".[6] While complex, the out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are particularly diagnostic for the substitution pattern on a benzene ring.[3][4][7] For a 1,2,4-trisubstituted benzene ring like 2-Ethyl-1-fluoro-4-iodobenzene, we expect a specific pattern of strong absorption bands that can help confirm the isomeric purity of the sample.

Logical Workflow for Spectral Interpretation

Caption: A logical workflow for the systematic interpretation of an IR spectrum, starting from the highest wavenumbers.

Conclusion

The infrared spectrum of 2-Ethyl-1-fluoro-4-iodobenzene is a rich source of structural information. By systematically analyzing the characteristic absorption bands of its aromatic core, ethyl substituent, and halogen atoms, researchers can confidently identify and characterize this compound. This guide provides a predictive framework and a comparative methodology to aid in the spectral interpretation, ultimately supporting the advancement of chemical synthesis and drug discovery.

References

  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Spectroscopy. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Chemguide. (n.d.). Interpreting an Infra-red Spectrum. Available at: [Link]

  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Available at: [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoroiodobenzene. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 2-Ethyl-1-fluoro-4-iodobenzene

Part 1: Executive Summary (Immediate Action) Do not dispose of 2-Ethyl-1-fluoro-4-iodobenzene in general organic waste streams. This compound is a Halogenated Aromatic Hydrocarbon . Its disposal is strictly regulated due...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary (Immediate Action)

Do not dispose of 2-Ethyl-1-fluoro-4-iodobenzene in general organic waste streams.

This compound is a Halogenated Aromatic Hydrocarbon . Its disposal is strictly regulated due to the presence of Fluorine and Iodine atoms, which generate corrosive acid gases (HF and HI) upon thermal oxidation.

  • Primary Disposal Path: Segregated Halogenated Organic Waste.

  • Critical Incompatibility: Strong oxidizers.[1][2]

  • Storage Requirement: Light-sensitive; store in amber glass or foil-wrapped containers.

Part 2: Chemical Profile & Hazard Identification[3][4]

To handle this compound safely, one must understand the causality behind its specific disposal requirements.[3] It is not merely "organic waste"; it is a precursor to corrosive exhaust.

Molecular Analysis
  • Chemical Name: 2-Ethyl-1-fluoro-4-iodobenzene

  • Functional Groups:

    • Ethyl Group (-C₂H₅): Increases lipophilicity and flammability.

    • Fluorine (-F): The critical disposal constraint. Upon incineration, the C-F bond cleaves to form Hydrogen Fluoride (HF), requiring scrubbers in the incinerator stack.

    • Iodine (-I): A heavy halogen. The C-I bond is weak and light-sensitive, leading to potential free radical formation and discoloration (purple/brown) if improperly stored.

Physical & Safety Data
PropertyValue / DescriptionOperational Implication
State Liquid (typically)Use positive displacement pipettes to prevent dripping.
Flash Point > 90°C (Estimated)Combustible. Keep away from open flames.
Reactivity Light SensitiveStore in amber vials. Degrades to release I₂.
Incompatibilities Strong Oxidizers, MagnesiumRisk of Grignard-type runaway reactions with Mg.
GHS Hazards H315, H319, H335Wear Nitrile gloves and safety glasses. Fume hood mandatory.

Part 3: Waste Segregation Protocol (The "Why" and "How")

The Halogen Rule

Regulatory bodies (EPA RCRA in the US) distinguish strictly between Non-Halogenated and Halogenated solvents.

  • Non-Halogenated Waste (e.g., Acetone, Methanol) is often used for fuel blending (energy recovery) in cement kilns.

  • Halogenated Waste (e.g., DCM, Chloroform, 2-Ethyl-1-fluoro-4-iodobenzene ) cannot be fuel-blended easily because the halogens poison catalysts and create acid rain precursors.

Threshold: If the total halogen content of a waste container exceeds 1,000 ppm , the entire container must be treated as Halogenated Waste.

Segregation Logic Diagram

The following decision matrix illustrates the mandatory segregation logic for this compound.

WasteSegregation Start Waste Generation: 2-Ethyl-1-fluoro-4-iodobenzene CheckHalogen Contains F, Cl, Br, or I? Start->CheckHalogen CheckConc Concentration > 1000 ppm? CheckHalogen->CheckConc Trace amounts only StreamHalo HALOGENATED Waste Stream (High Temp Incineration + Scrubbing) CheckHalogen->StreamHalo Yes (F, I present) StreamNonHalo Non-Halogenated Stream (Fuel Blending) CheckConc->StreamNonHalo No (<0.1%) CheckConc->StreamHalo Yes

Figure 1: Decision matrix for segregating halogenated aromatics. Due to the high mass percentage of Iodine and Fluorine in the target molecule, it defaults immediately to the Red (Halogenated) stream.

Part 4: Step-by-Step Disposal Workflow

This protocol is a self-validating system: each step ensures the safety of the next person in the chain (from researcher to waste handler).

Step 1: Collection Vessel Preparation
  • Select Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the waste is acidic or if the iodine has started to degrade (corrosion risk).

  • Labeling: Attach a hazardous waste tag before adding the first drop.

    • Chemical Name: Write out "2-Ethyl-1-fluoro-4-iodobenzene" fully. Do not use abbreviations or structures.

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated."

Step 2: Transfer and Dilution
  • Solvent Compatibility: If disposing of a reaction mixture, ensure the carrier solvent is compatible.

    • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid).

  • Technique: Pour waste inside a fume hood. Funnels must be grounded if transferring large volumes of flammable solvent.

Step 3: Storage Pending Pickup
  • Cap Tightness: Screw the cap on tightly. Volatilization of halogenated organics is a major EPA violation.

  • Secondary Containment: Place the bottle in a yellow secondary bin/tray to capture leaks.

  • Time Limit: Do not store waste in the satellite accumulation area for more than 90 days (standard US regulation).

Step 4: Final Hand-off
  • Contact your facility's EHS or Hazardous Waste contractor.

  • Declare the waste specifically as "Halogenated Organic Liquid, N.O.S. (Not Otherwise Specified)."

Part 5: Spill Response Contingency

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to vapors.[4]

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (<100mL vs >1L) Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Contain Containment: Absorbent Pads/Vermiculite PPE->Contain Collect Collect Solids: Seal in Bag -> Label Contain->Collect Decon Decontaminate Surface: Soap/Water Wash Collect->Decon Report Report to EHS Decon->Report

Figure 2: Operational workflow for managing a minor laboratory spill of halogenated aromatics.

Specific Cleanup Instructions
  • Evacuate & Ventilate: If the spill is >50mL outside a hood, evacuate the immediate area to allow vapors to dissipate.

  • Absorb: Use Universal Absorbent Pads or Vermiculite . Do not use combustible materials like sawdust if the mixture contains oxidizers.

  • Decontaminate: After solid waste removal, wipe the surface with a detergent solution. Iodine stains can be reduced using a 10% Sodium Thiosulfate solution (turns the purple iodine to colorless iodide).

  • Disposal of Debris: All contaminated gloves and pads must be disposed of in the Solid Hazardous Waste bin, not the regular trash.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Princeton University EHS. (n.d.). Waste Removal and Waste Streams. Retrieved from [Link]

  • PubChem. (2023). 1-Fluoro-4-iodobenzene Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Ethyl-1-fluoro-4-iodobenzene

Part 1: Executive Summary & Risk Assessment The Core Directive: Handling 2-Ethyl-1-fluoro-4-iodobenzene requires a deviation from standard "organic solvent" protocols due to the specific lability of the carbon-iodine (C-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Risk Assessment

The Core Directive: Handling 2-Ethyl-1-fluoro-4-iodobenzene requires a deviation from standard "organic solvent" protocols due to the specific lability of the carbon-iodine (C-I) bond and the lipophilicity introduced by the ethyl group. As a Senior Application Scientist, I prioritize containment and stability preservation over simple exposure avoidance.

Chemical Profile & Hazard Identification:

  • Identity: 2-Ethyl-1-fluoro-4-iodobenzene (CAS: 1369775-30-3).[1][2][3][4][5]

  • Physical State: Likely a pale yellow to pink liquid (discoloration indicates iodine liberation).

  • Primary Hazards (GHS/Analogue-Derived):

    • H315/H319: Skin and severe eye irritation.[6]

    • H335: Respiratory tract irritation (volatile organic iodide).[6]

    • Instability: Light-sensitive (photolytic cleavage of C-I bond releases free iodine).

  • Critical Risk: Halogenated aromatics are excellent permeators of standard latex and thin nitrile. The ethyl group increases lipophilicity, potentially enhancing skin absorption rates compared to simple fluoro-iodobenzene.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the condition in the left column is met, the equipment on the right is mandatory.

Operational Scale Hand Protection Respiratory Protection Eye/Face Protection Body Protection
Analytical (< 1g)Double Nitrile (0.11mm min). Change immediately upon splash.Fume Hood (Face velocity > 0.5 m/s).Safety Glasses with Side Shields.Standard Cotton Lab Coat.
Preparative (1g - 50g)Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) OR Silver Shield® laminate for direct handling.Fume Hood. If hood failure/spill: Half-face respirator with OV/AG cartridges .Chemical Splash Goggles (Vented).Lab Coat + Chemical Resistant Apron (Tyvek/PVC).
Bulk/Transfer (> 50g)Viton® or Silver Shield® (Laminate). Nitrile offers insufficient breakthrough time (<15 mins) for bulk saturation.Fume Hood or Glove Box.Chemical Splash Goggles + Face Shield .Tyvek® Coveralls + Chemical Apron.

Scientist's Note on Gloves: Do not rely on standard latex. The iodine atom polarizes the molecule, facilitating permeation through natural rubber. For prolonged contact (e.g., cleaning a spill), Silver Shield (EVOH) laminate gloves are the only barrier with >4 hour breakthrough time for halogenated aromatics.

Part 3: Operational Protocols & Workflow

PPE Selection Logic (Visualization)

PPE_Logic Start Start: Assess Operation Scale ScaleCheck Is Scale > 50g OR High Splash Risk? Start->ScaleCheck LowRisk Low Risk (<50g) ScaleCheck->LowRisk No HighRisk High Risk (>50g) ScaleCheck->HighRisk Yes GloveSelectLow Gloves: Double Nitrile (Change every 30 mins) LowRisk->GloveSelectLow GloveSelectHigh Gloves: Silver Shield / Viton (Laminate required) HighRisk->GloveSelectHigh RespCheck Is Fume Hood Available? GloveSelectLow->RespCheck GloveSelectHigh->RespCheck HoodYes Use Fume Hood (Sash at working height) RespCheck->HoodYes Yes HoodNo STOP WORK Req: Respirator (OV/AG) RespCheck->HoodNo No

Figure 1: Decision tree for selecting appropriate PPE based on operational scale and engineering controls.

Handling & Transfer Protocol

Objective: Prevent photolysis and inhalation exposure.

  • Preparation:

    • Wrap all receiving flasks in aluminum foil. 2-Ethyl-1-fluoro-4-iodobenzene degrades under ambient light, releasing free iodine (turning the liquid brown/purple) and potentially increasing corrosivity.

    • Verify Fume Hood airflow (telltale strip or digital monitor).

  • Transfer:

    • Do not pour. Use a glass syringe with a long needle or a cannula transfer system for volumes >10 mL.

    • Why? Pouring increases surface area, accelerating vaporization and potential splash.

    • If weighing, tare the receiving flask inside the hood. Do not transport open containers across the lab.

  • Reaction Setup:

    • Ensure the reaction vessel is inerted (Nitrogen/Argon). Oxygen can accelerate the decomposition of aryl iodides at elevated temperatures.

Emergency Response: Spill Management

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10mL) Inside Hood Assess->Minor Major Major (>10mL) Or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area Alert Safety Officer Major->Evacuate Clean Clean Surface with Thiosulfate Soln. Absorb->Clean

Figure 2: Immediate response workflow for chemical spills involving halogenated aromatics.

Decontamination Note: If the spill leaves a brown stain (iodine), wash the surface with 10% Sodium Thiosulfate solution. This reduces volatile Iodine (


) to water-soluble Iodide (

), eliminating the vapor hazard and the stain.

Part 4: Waste Disposal & Deactivation

Disposal Classification:

  • Primary Stream: Halogenated Organic Solvent Waste.

  • EPA Code (USA): Likely D001 (Ignitable) or U-listed equivalent depending on jurisdiction.

Disposal Workflow:

  • Segregation: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases. The aryl-iodide bond can be reactive.[1][7][8][9][10]

  • Labeling: Clearly mark as "Halogenated - Contains Organic Iodide".

  • Container: Amber glass or high-density polyethylene (HDPE). Avoid metal containers if free iodine is suspected (corrosion risk).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24853127, 4-Fluoro-1-iodobenzene (Analogue). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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